Methyl 5-fluoropyrimidine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-fluoropyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWZGVWTHJYDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693269 | |
| Record name | Methyl 5-fluoropyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227575-47-4 | |
| Record name | Methyl 5-fluoropyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-fluoropyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 5-fluoropyrimidine-2-carboxylate CAS number 1227575-47-4
CAS Number: 1227575-47-4
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-fluoropyrimidine-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the presence of a fluorine atom at the 5-position of the pyrimidine ring, make it a valuable building block for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics, particularly in the realm of oncology.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. The incorporation of a fluorine atom can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.
| Property | Value | Reference |
| CAS Number | 1227575-47-4 | |
| Molecular Formula | C₆H₅FN₂O₂ | [1][2] |
| Molecular Weight | 156.12 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 63-66 °C | |
| Boiling Point | 75-76 °C at 13 hPa | |
| Density (Predicted) | 1.323 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane and methanol. |
Synthesis of this compound
One potential pathway starts from 2-chloro-5-fluoropyrimidine, a commercially available starting material. The chloro-substituent at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities.
Experimental Protocol: Hypothetical Synthesis
Reaction Scheme:
Materials:
-
2-Chloro-5-fluoropyrimidine[3]
-
Methanol (anhydrous)
-
Carbon monoxide (gas)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., toluene or DMF)
Procedure:
-
To a dry, inert-atmosphere reaction vessel, add 2-chloro-5-fluoropyrimidine, the palladium catalyst, and the anhydrous solvent.
-
Add the non-nucleophilic base to the reaction mixture.
-
Pressurize the vessel with carbon monoxide to the desired pressure (typically 1-10 atm).
-
Add anhydrous methanol to the mixture.
-
Heat the reaction to a suitable temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the excess carbon monoxide in a fume hood.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can enhance a molecule's metabolic stability and binding affinity to its biological target.
This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in its use as a building block for derivatives of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[2] By modifying the 2- and 5-positions of the pyrimidine ring, medicinal chemists can fine-tune the pharmacological properties of these derivatives to improve efficacy and reduce side effects.
Spectral Data
Detailed spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are typically available from commercial suppliers of this compound.[4] Researchers are advised to consult the certificate of analysis provided by the supplier for specific data.
Safety and Handling
This compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319). Standard laboratory safety precautions should be taken when handling this compound.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.
It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel fluorinated pyrimidine derivatives. Its strategic importance in the development of potential anticancer agents, particularly as a precursor to modified 5-fluorouracil analogs, underscores its significance for researchers and professionals in the field of drug discovery and development. The synthetic methodologies and applications outlined in this guide are intended to provide a solid foundation for further research and innovation in this promising area of medicinal chemistry.
References
- 1. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 2. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-fluoropyrimidine 97 62802-42-0 [sigmaaldrich.com]
- 4. 1227575-47-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Methyl 5-fluoropyrimidine-2-carboxylate molecular weight and formula
For researchers and professionals in drug development, precise molecular data is paramount. This guide provides the essential physicochemical properties of Methyl 5-fluoropyrimidine-2-carboxylate, a compound of interest in medicinal chemistry and related fields.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value |
| Molecular Formula | C6H5FN2O2 |
| Molecular Weight | 156.12 g/mol |
| CAS Number | 1227575-47-4 |
Logical Relationship of Compound Data
The following diagram illustrates the direct relationship between the compound's identity and its core molecular properties.
An In-depth Technical Guide to the Synthesis of Methyl 5-fluoropyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for methyl 5-fluoropyrimidine-2-carboxylate, a key building block in the development of novel pharmaceuticals. The described methodology is based on established chemical transformations, offering a practical route for laboratory-scale synthesis. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to aid in comprehension and execution.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The presence of the fluorinated pyrimidine scaffold is a common feature in a variety of biologically active molecules. This guide outlines a robust three-step synthesis beginning with the commercially available starting material, 2-chloro-5-fluoropyrimidine.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a three-step sequence:
-
Cyanation: Nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-fluoropyrimidine with a cyanide source to yield 5-fluoropyrimidine-2-carbonitrile.
-
Hydrolysis: Conversion of the nitrile functionality in 5-fluoropyrimidine-2-carbonitrile to a carboxylic acid group under acidic or basic conditions to produce 5-fluoropyrimidine-2-carboxylic acid.
-
Esterification: Fischer esterification of 5-fluoropyrimidine-2-carboxylic acid with methanol in the presence of an acid catalyst to afford the final product, this compound.
Below is a graphical representation of the overall synthesis pathway.
Spectroscopic Analysis of Methyl 5-fluoropyrimidine-2-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for Methyl 5-fluoropyrimidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental data, this document focuses on predicted values and general methodologies.
Summary of Spectroscopic Data
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 157.0408 |
| [M+Na]⁺ | 179.0227 |
| [M-H]⁻ | 155.0257 |
| [M+NH₄]⁺ | 174.0669 |
| [M+K]⁺ | 195.0022 |
Data obtained from computational predictions.
Note on NMR and IR Data: Experimentally obtained ¹H NMR, ¹³C NMR, and IR spectra for this compound are not currently available in the public domain. Researchers synthesizing this compound would need to perform these analyses for complete characterization.
Experimental Protocols: A General Guide
The following are generalized experimental protocols for obtaining the necessary spectroscopic data for a novel or uncharacterized compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and its inertness.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The spectral width should encompass the expected chemical shift range for aromatic and ester protons (typically 0-10 ppm).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should cover the expected range for carbonyl, aromatic, and methyl carbons (typically 0-200 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adduct ions.
-
For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements for elemental composition determination.
-
Workflow for Spectroscopic Analysis
The logical flow for the characterization of a newly synthesized compound such as this compound is depicted in the following diagram.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
An In-depth Technical Guide on the Solubility of Methyl 5-fluoropyrimidine-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoropyrimidine-2-carboxylate is a chemical compound with the molecular formula C₆H₅FN₂O₂.[1] Its solubility in organic solvents is a critical parameter for its application in various research and development activities, including organic synthesis, formulation development, and analytical method development. Understanding the solubility behavior of this compound is essential for designing efficient reaction conditions, preparing stable formulations, and achieving accurate analytical measurements. This guide outlines a standardized experimental approach for determining the solubility of this compound in organic solvents.
Data Presentation
While specific data is not available, the following table provides a structured format for researchers to record and present their experimentally determined solubility data for this compound. This standardized presentation will facilitate easy comparison of solubility across different solvents and temperatures.
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Methanol | e.g., 25 | |||
| e.g., Ethanol | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Dimethyl Sulfoxide | e.g., 25 | |||
| e.g., N,N-Dimethylformamide | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Hexane | e.g., 25 |
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a compound in a given solvent. This method is reliable and reproducible when performed with care.
Materials:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature.
-
Agitate the samples at a constant temperature for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
In-Depth Technical Guide to the Purity Analysis of Methyl 5-fluoropyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Methyl 5-fluoropyrimidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The document outlines potential impurities, detailed experimental protocols for chromatographic and spectroscopic techniques, and guidance on data interpretation and presentation.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is of paramount importance as impurities can affect the safety, efficacy, and stability of the final drug product. This guide details the analytical strategies to ensure the quality and consistency of this starting material.
Potential Impurity Profile
Understanding the synthesis of this compound is key to identifying potential impurities. A common synthetic route involves the reaction of 5-fluoropyrimidine-2-carbonitrile with methanol in the presence of a strong acid catalyst.
Based on this synthesis, potential impurities may include:
-
Starting Materials: Unreacted 5-fluoropyrimidine-2-carbonitrile.
-
Intermediates: 5-fluoropyrimidine-2-carboxamide (from incomplete hydrolysis and esterification).
-
Byproducts: 5-fluoropyrimidine-2-carboxylic acid (from hydrolysis of the ester).
-
Solvent-Related Impurities: Residual solvents used in the synthesis and purification steps (e.g., methanol, toluene).
A logical workflow for identifying and quantifying these impurities is essential for a comprehensive purity analysis.
Caption: Potential Impurity Sources in Synthesis.
Analytical Methodologies for Purity Determination
A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile organic impurities. Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful method for purity determination without the need for a specific reference standard of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and robust method for determining the purity of pharmaceutical intermediates. A reversed-phase method is typically employed for compounds like this compound.
Experimental Protocol:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL. |
Data Presentation:
| Compound | Retention Time (min) | Area (%) |
| This compound | ~15.2 | >99.0 |
| 5-fluoropyrimidine-2-carboxylic acid | ~8.5 | <0.15 |
| 5-fluoropyrimidine-2-carbonitrile | ~12.1 | <0.15 |
| Unknown Impurity 1 | ~10.8 | <0.10 |
| Unknown Impurity 2 | ~16.5 | <0.10 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is the preferred method for the identification and quantification of residual solvents. A headspace sampling technique is often used to introduce the volatile components into the GC system.
Experimental Protocol:
| Parameter | Recommended Conditions |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 35 - 350 amu |
| Headspace Sampler | |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temp | 100 °C |
| Equilibration Time | 15 min |
| Sample Preparation | Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in 5 mL of a suitable solvent (e.g., DMSO). |
Data Presentation:
| Solvent | Retention Time (min) | Concentration (ppm) |
| Methanol | ~3.1 | < 3000 |
| Toluene | ~8.9 | < 890 |
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.
Experimental Protocol:
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic Anhydride or Dimethyl Sulfone (certified reference material) |
| Pulse Program | A standard 30° or 45° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard. |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
| Sample Preparation | Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent. |
Data Presentation:
| Parameter | Value |
| Mass of Sample (mg) | 20.5 |
| Mass of Internal Standard (mg) | 5.2 |
| Purity of Internal Standard (%) | 99.9 |
| Integral of Sample Proton | 1.00 |
| Integral of Standard Proton | 1.05 |
| Calculated Purity (%) | 99.2 |
Experimental and Data Analysis Workflow
A systematic workflow ensures that all aspects of purity analysis are covered, from sample reception to the final report.
Caption: General Workflow for Purity Analysis.
Conclusion
The purity of this compound is a critical parameter that must be rigorously controlled. The combination of HPLC for related substances, GC-MS for residual solvents, and qNMR for absolute purity provides a robust and comprehensive analytical strategy. The detailed protocols and workflows presented in this guide are intended to assist researchers and drug development professionals in establishing and validating their own methods for the quality control of this important pharmaceutical intermediate. Adherence to these principles will ensure the consistent quality of the material and contribute to the safety and efficacy of the final pharmaceutical products.
Methyl 5-fluoropyrimidine-2-carboxylate: A Technical Guide to Chemical Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 5-fluoropyrimidine-2-carboxylate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, ensuring the integrity and reliability of this compound throughout its lifecycle.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its chemical stability is paramount to ensure the quality, efficacy, and safety of the final drug product. Understanding the factors that can affect its stability and the optimal conditions for its storage is therefore of critical importance. This guide outlines the current understanding of its stability profile, potential degradation pathways, and recommended handling and storage procedures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1227575-47-4 |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in most organic solvents |
Chemical Stability Profile
While specific, publicly available stability studies on this compound are limited, general knowledge of fluorinated pyrimidines and carboxylate esters allows for an informed assessment of its potential stability challenges. The primary degradation pathways for this compound are anticipated to be hydrolysis, and to a lesser extent, thermal and photolytic degradation.
Hydrolytic Stability
Hydrolysis of the ester functional group is a primary concern for this compound, leading to the formation of 5-fluoropyrimidine-2-carboxylic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions. The electronegative fluorine atom on the pyrimidine ring may influence the rate of hydrolysis.
Thermal Stability
In a solid state, this compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can potentially lead to decomposition.
Photostability
As a heterocyclic aromatic compound, there is a potential for degradation upon exposure to light, particularly UV radiation. Photodegradation can lead to complex mixtures of degradation products.
Incompatible Materials
Based on the chemical structure, this compound is likely incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances could lead to vigorous reactions and degradation.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommended Condition |
| Temperature | 2-8°C is a commonly recommended storage temperature by suppliers. Some sources suggest room temperature may be acceptable for short-term storage. For long-term storage, refrigeration is advised. |
| Humidity | Store in a dry environment. The use of desiccants is recommended to prevent hydrolysis. |
| Light | Protect from light. Store in amber glass vials or other light-resistant containers. |
| Inert Atmosphere | For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation. |
| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. |
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and common practices in the pharmaceutical industry.
Forced Degradation Studies Workflow
Caption: General workflow for forced degradation studies.
Protocol for Acidic and Basic Hydrolysis
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (for acidic hydrolysis) and 0.1 N NaOH (for basic hydrolysis).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Neutralization: At each time point, withdraw an aliquot and neutralize the solution (with NaOH for the acidic sample and HCl for the basic sample).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Protocol for Oxidative Degradation
-
Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Addition of Oxidizing Agent: Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Incubation: Incubate the solution at room temperature for a defined period, protected from light.
-
Analysis: Analyze the samples by HPLC at various time points.
Protocol for Thermal Degradation (Solid State)
-
Sample Preparation: Place a known amount of solid this compound in a vial.
-
Incubation: Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven for a defined period.
-
Dissolution and Analysis: At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.
Protocol for Photostability Testing
-
Sample Preparation: Place solid this compound and a solution of the compound in transparent containers. Prepare a dark control sample wrapped in aluminum foil.
-
Exposure: Expose the samples to a light source that provides both visible and UV light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: Analyze the exposed and dark control samples by HPLC.
Logical Relationship of Stability Factors
The following diagram illustrates the key factors influencing the stability of this compound and their interrelationships.
Caption: Factors influencing the chemical stability.
Conclusion
While specific quantitative stability data for this compound is not extensively available in the public domain, an understanding of its chemical structure allows for a proactive approach to its handling and storage. By controlling key environmental factors such as temperature, humidity, and light, and by avoiding contact with incompatible materials, the chemical integrity of this important synthetic intermediate can be maintained. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments to ensure the quality and reliability of their work.
An In-Depth Technical Guide to the Reactivity Profile of Methyl 5-fluoropyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-fluoropyrimidine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of novel therapeutic agents. Its reactivity is characterized by the interplay of the electron-withdrawing pyrimidine ring, the activating effect of the fluorine substituent, and the reactivity of the methyl ester. This guide provides a comprehensive overview of the reactivity profile of this compound, detailing its synthesis, key reactions, and its role as a prodrug moiety. Experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its application in research and drug development.
Chemical Properties and Spectroscopic Data
This compound is a solid at room temperature with the following properties:
| Property | Value |
| CAS Number | 1227575-47-4 |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.12 g/mol |
| Predicted Boiling Point | 256.3 ± 32.0 °C |
| Predicted Density | 1.323 ± 0.06 g/cm³ |
Spectroscopic Data:
While a comprehensive public database of the spectra for this specific molecule is limited, typical spectroscopic features can be predicted based on its structure. NMR spectra are available from some commercial suppliers.[1]
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two pyrimidine protons, and a singlet in the aliphatic region for the methyl ester protons. The fluorine atom will cause splitting of the adjacent proton signals.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring (with C-F coupling), and the methyl carbon of the ester.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester, C-F stretching, and the aromatic C=N and C=C stretching of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2]
Synthesis of this compound
Hypothetical Experimental Protocol:
A plausible synthesis could involve the reaction of a suitable fluorinated three-carbon building block with formamidine.
Logical Workflow for Synthesis:
Caption: General synthetic workflow for pyrimidine-2-carboxylates.
Reactivity Profile
The reactivity of this compound is governed by the electrophilic nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing fluorine atom at the 5-position. This makes the ring susceptible to nucleophilic attack. The methyl ester at the 2-position offers a site for hydrolysis, amidation, and reduction.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 5-position is a potential leaving group in nucleophilic aromatic substitution reactions, although it is generally less reactive than chloro or bromo substituents. The pyrimidine ring is activated towards nucleophilic attack by the presence of the two nitrogen atoms and the carboxylate group.[4] Strong nucleophiles can displace the fluorine atom, particularly under forcing conditions.
General Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution Reaction.
Expected Reactivity:
Based on the reactivity of other halopyrimidines, reactions with strong nucleophiles such as alkoxides, thiolates, and amines are anticipated. The reaction proceeds via a Meisenheimer-like intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Br or C-I bonds, under specific ligand and reaction conditions, Suzuki-Miyaura or other coupling reactions may be possible.[5] More commonly, the fluorine would be replaced by a more reactive halogen (e.g., bromine) to facilitate these transformations.
Hypothetical Experimental Protocol for a Suzuki-Miyaura Coupling (of a bromo-analogue):
A mixture of Methyl 5-bromopyrimidine-2-carboxylate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) in a solvent system like toluene/ethanol/water would be heated under an inert atmosphere.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactions at the Ester Group
The methyl ester at the 2-position is susceptible to standard ester transformations.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent is a common method.[6]
Hypothetical Experimental Protocol for Hydrolysis: To a solution of this compound in a mixture of THF and water, an aqueous solution of LiOH is added. The reaction is stirred at room temperature until completion, followed by acidic workup to yield 5-fluoropyrimidine-2-carboxylic acid.
-
Amidation: The ester can be converted to an amide by reaction with an amine. This can be achieved either by direct aminolysis, often requiring high temperatures, or by first hydrolyzing the ester to the carboxylic acid, followed by amide coupling using standard coupling reagents like HATU or HBTU.[7][8]
Hypothetical Experimental Protocol for Amidation: 5-Fluoropyrimidine-2-carboxylic acid (obtained from hydrolysis) is dissolved in a suitable solvent like DMF. A coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added, followed by the desired amine. The reaction is stirred at room temperature to afford the corresponding amide.
-
Reduction: The ester can be reduced to the corresponding primary alcohol (2-hydroxymethyl-5-fluoropyrimidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Biological Activity and Role as a Prodrug
This compound is a derivative of 5-fluorouracil (5-FU), a widely used anticancer drug.[9][10] Many 5-fluoropyrimidine derivatives act as prodrugs of 5-FU.[11][12] Upon administration, these prodrugs are metabolized in the body to release the active drug, 5-FU.
Mechanism of Action of 5-Fluorouracil:
5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair.
Signaling Pathway of 5-FU Action:
Caption: Metabolic activation to 5-FU and inhibition of thymidylate synthase.
Conclusion
This compound is a versatile synthetic intermediate with a rich reactivity profile. Its pyrimidine core, activated by a fluorine substituent, allows for nucleophilic substitution reactions, while the ester functionality provides a handle for a variety of transformations including hydrolysis, amidation, and reduction. Its structural relationship to 5-fluorouracil makes it and its derivatives promising candidates for the development of novel anticancer prodrugs. The experimental outlines and mechanistic insights provided in this guide are intended to support the further exploration and application of this valuable compound in chemical and pharmaceutical research.
References
- 1. This compound(1227575-47-4) 1H NMR [m.chemicalbook.com]
- 2. PubChemLite - this compound (C6H5FN2O2) [pubchemlite.lcsb.uni.lu]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jocpr.com [jocpr.com]
- 7. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 9. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. benthamdirect.com [benthamdirect.com]
The Multifaceted Biological Activities of Fluorinated Pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of fluorinated pyrimidines, a cornerstone class of antimetabolite drugs. With a primary focus on their well-established anticancer properties, this document also delves into their antiviral and antifungal activities. This guide is designed to be a comprehensive resource, offering detailed mechanistic insights, quantitative efficacy data, and methodologies for key experimental procedures.
Core Anticancer Mechanisms of Fluorinated Pyrimidines
Fluorinated pyrimidines exert their cytotoxic effects primarily through the disruption of nucleic acid synthesis and function. As analogues of the natural pyrimidine uracil, they are metabolized within cells into fraudulent nucleotides that interfere with critical cellular processes. The two principal mechanisms are:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[1]
-
Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively.[2] The incorporation of FdUTP into DNA leads to DNA damage and fragmentation. The incorporation of FUTP into RNA disrupts RNA processing, stability, and function, ultimately leading to errors in protein synthesis and cellular dysfunction.
Key Fluorinated Pyrimidine Drugs: A Comparative Overview
Several fluorinated pyrimidines are in widespread clinical use, each with distinct pharmacological profiles. The most prominent examples include 5-Fluorouracil (5-FU) and its oral prodrugs Capecitabine and Tegafur, as well as the deoxycytidine analogue, Gemcitabine.
5-Fluorouracil (5-FU)
5-FU is a foundational chemotherapeutic agent used in the treatment of a wide range of solid tumors, including colorectal, breast, head and neck, and gastric cancers.[2]
Capecitabine
Capecitabine is an orally administered prodrug of 5-FU, designed for tumor-selective activation. It is converted to 5-FU through a three-step enzymatic cascade, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[3][4] This targeted activation is intended to increase efficacy at the tumor site while reducing systemic toxicity.[3]
Gemcitabine
Gemcitabine (difluorodeoxycytidine) is a nucleoside analogue that, once phosphorylated, inhibits ribonucleotide reductase, thereby depleting the pool of deoxynucleotides required for DNA synthesis. Its triphosphate metabolite is also incorporated into DNA, leading to chain termination and apoptosis.
Tegafur-uracil
Tegafur-uracil is a combination oral drug where tegafur, a prodrug of 5-FU, is co-administered with uracil.[5][6] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU, thereby increasing the bioavailability and prolonging the half-life of 5-FU.[5][6]
Quantitative Data on Biological Activities
Anticancer Activity: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fluorinated pyrimidines against a range of cancer cell lines.
| Drug | Cancer Type | Cell Line | IC50 Value | Incubation Time | Reference |
| 5-Fluorouracil | Breast Cancer | MCF7 | 0.38 µg/mL | 48 h | [7] |
| Breast Cancer | MCF7 | 1.3 µg/mL | 48 h | [7] | |
| Capecitabine | Breast Cancer | 4T1 | 1700 µM | 48 h | [8] |
| Breast Cancer | MCF7 | 1147.91 µg/mL | 48 h | [7] | |
| Breast Cancer | MCF7 | 921.1 µg/mL | 72 h | [7] | |
| Breast Cancer | MCF-7 | 619.36 µg/mL | Not Specified | [9] | |
| Breast Cancer | SK-BR-3 | 679.51 µg/mL | Not Specified | [9] | |
| Gemcitabine | Pancreatic Cancer | MIA PaCa-2 | 25.00±0.47 nM | 72 h | [10] |
| Pancreatic Cancer | PANC-1 | 48.55±2.30 nM | 72 h | [10] | |
| Pancreatic Cancer | MIA-G (Resistant) | 1243 ± 987 nM | Not Specified | [11] | |
| Pancreatic Cancer | MIA-P (Parental) | 0.32 ± 0.03 nM | Not Specified | [11] |
Anticancer Activity: Clinical Efficacy
The clinical efficacy of fluorinated pyrimidines is demonstrated in various cancer types.
| Drug | Cancer Type | Key Clinical Trial Findings | Reference |
| Capecitabine | Metastatic Colorectal Cancer | In two large phase III trials, capecitabine showed a superior overall response rate compared to intravenous 5-FU/leucovorin (26% vs 17%). Time to progression and overall survival were equivalent. | [12] |
| Locally Advanced Pancreatic Cancer | A retrospective comparison with bolus 5-FU in chemoradiotherapy showed similar primary tumor response rates (30.7% vs 28.2%) and median overall survival (12.5 months vs 11.6 months), but with significantly lower rates of severe toxicities for capecitabine. | [13] | |
| Gemcitabine | Non-Small Cell Lung Cancer (NSCLC) | In a phase II trial for patients with a performance status of 2, single-agent gemcitabine resulted in a partial response rate of 14% and a median survival of 4.8 months. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | In previously platinum-treated patients, salvage gemcitabine showed an overall response rate of 7%, with a median progression-free survival of 4.1 months and overall survival of 8.6 months. | [14] | |
| Non-Small Cell Lung Cancer (NSCLC) | A phase II study of single-agent gemcitabine in inoperable NSCLC showed an overall response rate of 22%. | [15] | |
| Tegafur-uracil | Metastatic Colorectal Cancer | Two large phase III trials comparing UFT/leucovorin to 5-FU/leucovorin found no significant differences in duration of response or survival. | [16] |
Antiviral and Antifungal Activity
| Drug | Pathogen | Activity | Reference |
| Trifluridine | Herpes Simplex Virus Type 1 | Effectively inhibits viral replication in vitro and is effective in over 90% of patients with dendritic ulcers in clinical studies. | [17] |
| 5-Fluorocytosine | Cryptococcus neoformans | MIC for 100% of 49 pretreatment isolates was ≤10 µg/mL. | [18] |
| Cryptococcus neoformans | MIC range of 0.0625–2 μg/ml for clinical isolates. | [19] |
Pharmacokinetic Profiles
The pharmacokinetic parameters of these drugs are crucial for understanding their clinical utility and toxicity profiles.
| Drug | Administration | Cmax | AUC | T1/2 | Reference |
| Capecitabine | Oral (1250 mg/m²) | 3 to 4 mg/L | 5.96 mg·h/L | 0.55 to 0.89 h | [4][20] |
| Tegafur-uracil | Oral | Tegafur: Not specified, Uracil: Declines rapidly, 5-FU: 200 ng/mL | Not specified | Tegafur: 11 hours, Uracil: 20-40 minutes | |
| Tegafur-uracil (bid vs tid) | Oral (300 mg/m²/day) | Not specified | FU AUC0–24h was 1.8-fold higher for bid schedule | Not specified |
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of fluorinated pyrimidines are mediated by complex signaling pathways, primarily leading to apoptosis.
5-Fluorouracil Induced Apoptosis
5-FU induces apoptosis through both intrinsic and extrinsic pathways, often involving the p53 tumor suppressor protein. DNA damage caused by 5-FU can lead to p53 activation, which in turn can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.
Figure 1: Simplified signaling pathway of 5-FU induced apoptosis.
Capecitabine Activation and Action
Capecitabine's multi-step activation culminates in the generation of 5-FU, which then initiates the downstream apoptotic signaling cascade.
Figure 2: Activation pathway and mechanism of action of Capecitabine.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the fluorinated pyrimidine and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Figure 3: General workflow for the MTT cell viability assay.
Thymidylate Synthase (TS) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of thymidylate synthase.
Principle: The assay typically measures the conversion of [5-³H]dUMP to [³H]H₂O, which is catalyzed by TS. The amount of radioactivity in the aqueous phase is proportional to the enzyme activity.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human TS, the substrate [5-³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate.
-
Inhibitor Addition: Add varying concentrations of the fluorinated pyrimidine metabolite (e.g., FdUMP) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Separation of Product: Separate the [³H]H₂O product from the unreacted [5-³H]dUMP substrate, typically by adding activated charcoal which binds the nucleotide.
-
Scintillation Counting: Centrifuge the mixture and measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of TS inhibition relative to a control without the inhibitor and determine the IC50 value.
Quantification of 5-FU Incorporation into DNA/RNA by LC-MS/MS
This method allows for the sensitive and specific quantification of 5-FU incorporated into nucleic acids.
Principle: DNA and RNA are extracted from cells or tissues, enzymatically digested to individual nucleosides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Nucleic Acid Extraction: Isolate total DNA and RNA from cells or tissues treated with the fluorinated pyrimidine.
-
Enzymatic Digestion: Digest the purified DNA and RNA into individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase for RNA; DNase I, nuclease P1, alkaline phosphatase for DNA).
-
LC-MS/MS Analysis:
-
Separate the resulting nucleosides using a suitable liquid chromatography column (e.g., a C18 column).
-
Detect and quantify the fluorinated nucleoside (e.g., 5-fluorouridine or 5-fluoro-2'-deoxyuridine) and its corresponding natural nucleoside using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Generate a standard curve using known concentrations of the fluorinated nucleoside to quantify its amount in the samples. The level of incorporation is typically expressed as the ratio of the fluorinated nucleoside to its natural counterpart.
Mechanisms of Resistance
Resistance to fluorinated pyrimidines is a significant clinical challenge and can arise through various mechanisms:
-
Increased expression or mutation of thymidylate synthase: This is a common mechanism of resistance, as higher levels of the target enzyme require higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Altered drug metabolism: Changes in the activity of enzymes involved in the activation or catabolism of fluoropyrimidines can lead to reduced levels of the active metabolites or increased degradation of the drug.[2]
-
Defects in apoptosis signaling pathways: Mutations or altered expression of proteins involved in the apoptotic cascade can render cancer cells resistant to the cytotoxic effects of these drugs.[2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cancer cells, reducing its intracellular concentration.
Conclusion
Fluorinated pyrimidines remain a vital component of modern chemotherapy, with a broad spectrum of activity against various cancers. Their mechanisms of action, centered on the disruption of DNA and RNA synthesis, are well-characterized. The development of oral prodrugs has significantly improved the therapeutic index and convenience of this class of agents. Understanding the nuances of their pharmacology, the signaling pathways they modulate, and the mechanisms by which resistance emerges is crucial for optimizing their clinical use and for the development of novel therapeutic strategies to overcome resistance. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for the scientific and drug development community.
References
- 1. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. mdpi.com [mdpi.com]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Redefining the Incidence and Profile of Fluoropyrimidine-Associated Cardiotoxicity in Cancer Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of capecitabine and 5-fluorouracil in chemoradiotherapy for locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A narrative review of genetic factors affecting fluoropyrimidine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The clinical and economic benefits of capecitabine and tegafur with uracil in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk: Identification of the Most Effective, Cost-Efficient Method to Save Lives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 5-fluoropyrimidine-2-carboxylate: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Methyl 5-fluoropyrimidine-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The outlined three-step synthesis starts from the commercially available 2-chloro-5-fluoropyrimidine and proceeds through cyanation, hydrolysis, and esterification.
Experimental Protocols
A plausible and efficient synthetic route for this compound has been developed, commencing with 2-chloro-5-fluoropyrimidine. This starting material is readily accessible and offers a more direct pathway compared to multi-step syntheses from other precursors. The synthesis is comprised of three key transformations:
-
Cyanation: The conversion of 2-chloro-5-fluoropyrimidine to 5-fluoropyrimidine-2-carbonitrile.
-
Hydrolysis: The hydrolysis of the nitrile to the corresponding carboxylic acid, 5-fluoropyrimidine-2-carboxylic acid.
-
Esterification: The final conversion of the carboxylic acid to the methyl ester, yielding the target compound.
Step 1: Synthesis of 5-fluoropyrimidine-2-carbonitrile
This crucial step involves a palladium-catalyzed cyanation reaction. The use of a palladium catalyst allows for the efficient displacement of the chloride with a cyanide group.[1][2]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-fluoropyrimidine | C₄H₂ClFN₂ | 132.52 | 1.00 g | 7.54 mmol |
| Zinc Cyanide | Zn(CN)₂ | 117.44 | 0.53 g | 4.52 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.14 g | 0.15 mmol |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | C₃₄H₂₈FeP₂ | 554.37 | 0.17 g | 0.30 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | - |
Procedure:
-
To a dry round-bottom flask, add 2-chloro-5-fluoropyrimidine (1.00 g, 7.54 mmol), zinc cyanide (0.53 g, 4.52 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.14 g, 0.15 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.17 g, 0.30 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous N,N-dimethylformamide (DMF) (15 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-fluoropyrimidine-2-carbonitrile.
Step 2: Synthesis of 5-fluoropyrimidine-2-carboxylic acid
The hydrolysis of the nitrile intermediate is achieved under basic conditions, followed by acidification to yield the carboxylic acid.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-fluoropyrimidine-2-carbonitrile | C₅H₂FN₃ | 123.09 | 1.00 g | 8.12 mmol |
| Sodium Hydroxide | NaOH | 40.00 | 0.97 g | 24.36 mmol |
| Water | H₂O | 18.02 | 20 mL | - |
| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve 5-fluoropyrimidine-2-carbonitrile (1.00 g, 8.12 mmol) in a solution of sodium hydroxide (0.97 g, 24.36 mmol) in water (20 mL).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid.
-
A precipitate of 5-fluoropyrimidine-2-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of this compound
The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.[3][4][5]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-fluoropyrimidine-2-carboxylic acid | C₅H₃FN₂O₂ | 142.09 | 1.00 g | 7.04 mmol |
| Methanol | CH₄O | 32.04 | 20 mL | - |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 0.5 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Suspend 5-fluoropyrimidine-2-carboxylic acid (1.00 g, 7.04 mmol) in methanol (20 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 mL).
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Summary of Reaction Parameters and Expected Outcomes:
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Product |
| 1 | Cyanation | 2-Chloro-5-fluoropyrimidine | Zn(CN)₂, Pd₂(dba)₃, dppf | DMF | 120 | 12-16 | 5-fluoropyrimidine-2-carbonitrile |
| 2 | Hydrolysis | 5-fluoropyrimidine-2-carbonitrile | NaOH, HCl | Water | Reflux | 4-6 | 5-fluoropyrimidine-2-carboxylic acid |
| 3 | Esterification | 5-fluoropyrimidine-2-carboxylic acid | Methanol, H₂SO₄ | Methanol | Reflux | 6-8 | This compound |
Visualizations
Experimental Workflow
Caption: Synthetic pathway for this compound.
References
- 1. 2-Chloro-5-fluoropyrimidine 97 62802-42-0 [sigmaaldrich.com]
- 2. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application of Methyl 5-fluoropyrimidine-2-carboxylate in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl 5-fluoropyrimidine-2-carboxylate is a heterocyclic organic compound that holds significant potential as a key building block in the synthesis of novel anticancer agents. The incorporation of a fluorine atom at the 5-position of the pyrimidine ring is a well-established strategy in medicinal chemistry to enhance the biological activity of drug candidates. Fluorine's high electronegativity and small size can modulate the electronic properties, metabolic stability, and binding affinity of a molecule to its biological target.
While direct evidence of the anticancer activity of this compound is not extensively documented in publicly available research, its structural features suggest its primary application as a versatile intermediate for the synthesis of more complex and potent anticancer compounds. The pyrimidine scaffold is a core structure in many approved and investigational cancer drugs. The ester functional group at the 2-position provides a convenient handle for further chemical modifications, such as amidation or reduction, allowing for the construction of a diverse library of derivatives.
The 5-fluoro substituent is of particular interest as it mimics the structure of endogenous pyrimidines, allowing derivatives to act as antimetabolites. These compounds can interfere with the synthesis of nucleic acids, a hallmark of rapidly proliferating cancer cells. The mechanism of action of many fluoropyrimidine-based drugs, such as 5-fluorouracil (5-FU), involves the inhibition of thymidylate synthase (TYMS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[1]
Derivatives of this compound could be designed to target various pathways implicated in cancer progression, including but not limited to:
-
Thymidylate Synthase Inhibition: By serving as a precursor for molecules that, after metabolic activation, inhibit TYMS.
-
Kinase Inhibition: The pyrimidine core is a common scaffold for inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.
-
Cell Cycle Regulation: By designing molecules that interfere with cell cycle checkpoints, leading to apoptosis of cancer cells.
The development of novel derivatives from this compound could lead to anticancer agents with improved efficacy, selectivity, and pharmacokinetic profiles compared to existing therapies.
Quantitative Data Summary
As there is limited direct quantitative data for the anticancer activity of this compound itself, the following table presents data for related fluoropyrimidine derivatives to illustrate the potential potency that can be achieved through chemical modification of this scaffold.
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Trifluoromethylpyrimidine Derivative (9u) | EGFR Kinase | A549 (Lung) | 0.35 | [2] |
| 5-Trifluoromethylpyrimidine Derivative (9u) | EGFR Kinase | MCF-7 (Breast) | 3.24 | [2] |
| 5-Trifluoromethylpyrimidine Derivative (9u) | EGFR Kinase | PC-3 (Prostate) | 5.12 | [2] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | SW480 (Colon) | 12.116 | [3] |
| 5-FU Cocrystal (5-FU-BA) | Thymidylate Synthase | SW480 (Colon) | 6.4731 | [3] |
| Oxazolo[5,4-d]pyrimidine Derivative (3g) | Cytotoxicity | HT29 (Colon) | 58.4 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
This protocol is a general method adapted from known procedures for the synthesis of pyrimidine-5-carboxylic esters and can be considered for the synthesis of this compound and its derivatives.[5]
Materials:
-
Methyl formate
-
Methyl 3,3-dimethoxypropionate
-
Sodium hydride (NaH)
-
Amidinium salt (e.g., formamidine acetate for the parent pyrimidine)
-
Dry solvents (e.g., THF, DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol: a. To a stirred suspension of sodium hydride in dry THF under an inert atmosphere, add a solution of methyl 3,3-dimethoxypropionate in dry THF dropwise at 0 °C. b. After the addition is complete, add methyl formate dropwise at the same temperature. c. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. d. The resulting precipitate, the sodium salt, is filtered, washed with dry ether, and dried under vacuum.
-
Cyclocondensation to form the Pyrimidine Ring: a. Dissolve the prepared sodium salt and the appropriate amidinium salt in a suitable dry solvent such as DMF. b. Heat the reaction mixture at a temperature between 80-120 °C for 4-12 hours, monitoring the reaction progress by TLC. c. After completion, cool the reaction mixture to room temperature and pour it into ice-water. d. Extract the product with an organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the desired methyl pyrimidine-5-carboxylate derivative.
Note: For the synthesis of this compound, a fluorinated building block would need to be incorporated in the synthesis, for instance, by using a fluorinated amidine equivalent or a different synthetic route.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol describes a standard method to evaluate the cytotoxic effects of newly synthesized derivatives of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). c. Incubate the plate for 48-72 hours at 37 °C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for another 4 hours at 37 °C. c. Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualizations
References
- 1. Potential anticancer agents. V. The synthesis and biochemical studies of 5-fluorinated pyrimidine-6-carboxaldehydes and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Methyl 5-fluoropyrimidine-2-carboxylate: A Versatile Building Block for the Synthesis of Novel Antiviral Agents
Introduction
Methyl 5-fluoropyrimidine-2-carboxylate is a fluorinated heterocyclic compound that holds significant promise as a versatile starting material for the development of novel antiviral therapeutics. The 5-fluoropyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, most notably found in the structures of the widely used anticancer and antiviral drug 5-fluorouracil and the antifungal agent 5-fluorocytosine. The introduction of a fluorine atom at the C5 position of the pyrimidine ring can significantly modulate the biological activity of the molecule by altering its electronic properties and metabolic stability. The carboxylate group at the C2 position provides a convenient handle for further chemical modifications, allowing for the construction of a diverse library of derivatives with potential antiviral activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential antiviral agents.
Potential Applications in Antiviral Drug Discovery
The chemical reactivity of this compound makes it an attractive starting point for the synthesis of a variety of molecules with potential antiviral properties. The ester functionality can be readily converted into amides, hydrazides, and other functional groups, which are common in bioactive compounds. For instance, the synthesis of 5-fluoropyrimidine-2-carboxamides can lead to compounds that may mimic the structure of nucleobase pairs, potentially interfering with viral replication processes.
Below is a logical workflow illustrating the potential synthetic utility of this compound in generating a library of diverse pyrimidine derivatives for antiviral screening.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols are based on established synthetic procedures and provide a foundation for the utilization of this compound in a research setting.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from 5-fluoropyrimidine-2-carbonitrile.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Methodology:
-
To a solution of 5-fluoropyrimidine-2-carbonitrile (513 mg, 4.17 mmol) in methanol (5 mL), add concentrated hydrochloric acid (5 mL).
-
Stir the reaction mixture at 80°C for 2 hours.
-
Allow the solution to cool to room temperature.
-
Carefully neutralize the solution by adding a small amount of saturated aqueous sodium bicarbonate solution, followed by the portion-wise addition of solid sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.
Protocol 2: Synthesis of 5-Fluoropyrimidine-2-carbohydrazide
This protocol describes the conversion of this compound to the corresponding hydrazide, a key intermediate for the synthesis of various heterocyclic systems.
Workflow Diagram:
Caption: Workflow for the synthesis of 5-Fluoropyrimidine-2-carbohydrazide.
Methodology:
-
Prepare a slurry of this compound in ethanol.
-
To this slurry, add hydrazine monohydrate. The reaction mixture should become homogeneous.
-
Continue stirring at room temperature. A precipitate is expected to form after a few minutes.
-
Continue stirring for an additional hour to ensure complete reaction.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield 5-fluoropyrimidine-2-carbohydrazide.
Data Presentation
The following table summarizes the key reaction parameters for the synthesis of this compound and its conversion to 5-fluoropyrimidine-2-carbohydrazide.
| Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| Synthesis of this compound | 5-Fluoropyrimidine-2-carbonitrile | Concentrated HCl | Methanol | 80°C | 2 hours | Not specified |
| Synthesis of 5-Fluoropyrimidine-2-carbohydrazide | This compound | Hydrazine monohydrate | Ethanol | Room Temp. | 1 hour | Not specified |
Potential Mechanism of Action of Derived Antiviral Agents
While specific antiviral agents derived from this compound are yet to be extensively reported, the mechanism of action of other 5-fluoropyrimidine-based antivirals can provide insights into their potential therapeutic targets. Many pyrimidine analogs function as inhibitors of viral nucleic acid synthesis. After intracellular phosphorylation to the active triphosphate form, they can be incorporated into the growing viral RNA or DNA chain, leading to chain termination or increased mutagenesis. A hypothetical mechanism targeting the viral RNA-dependent RNA polymerase (RdRp) is depicted below.
Caption: Potential inhibition of viral replication by a 5-fluoropyrimidine derivative.
Disclaimer: The information provided in these application notes and protocols is intended for research purposes only by qualified individuals. Appropriate safety precautions should be taken when handling all chemical substances. The antiviral potential of compounds derived from this compound is a subject of ongoing research, and their efficacy and safety have not been established.
Application Notes and Protocols for the Derivatization of Methyl 5-fluoropyrimidine-2-carboxylate in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the chemical modification of methyl 5-fluoropyrimidine-2-carboxylate, a key building block for the synthesis of diverse chemical libraries aimed at drug discovery. The 5-fluoropyrimidine scaffold is a privileged motif in medicinal chemistry, frequently found in therapeutic agents, particularly in oncology and infectious diseases. These notes outline key derivatization strategies, including hydrolysis, amidation, and palladium-catalyzed cross-coupling reactions, to facilitate the generation of novel compound libraries for screening and lead optimization.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the primary derivatization pathways of this compound. These values are based on established methodologies for similar substrates and should be considered as starting points for optimization.
Table 1: Amidation of this compound Derivatives
| Entry | Amine | Method | Reaction Conditions | Yield (%) |
| 1 | Benzylamine | Direct Aminolysis | Neat amine, 100 °C, 16 h | 60-75 |
| 2 | Morpholine | Direct Aminolysis | Neat amine, 100 °C, 16 h | 55-70 |
| 3 | Aniline | Via Carboxylic Acid | 1. 5-fluoropyrimidine-2-carboxylic acid, HATU, DIPEA, DMF, rt, 12 h | 70-85 |
| 4 | 4-Fluoroaniline | Via Carboxylic Acid | 1. 5-fluoropyrimidine-2-carboxylic acid, HATU, DIPEA, DMF, rt, 12 h | 75-90 |
Table 2: Suzuki-Miyaura Coupling of a 5-Bromo-pyrimidine-2-carboxylate Derivative
| Entry | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 85-98 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 75-90 |
| 4 | Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 70-85 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This procedure describes the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for subsequent amidation reactions.
Materials and Reagents:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v), add LiOH (1.5 eq) or NaOH (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 5-fluoropyrimidine-2-carboxylic acid.
Protocol 2: Direct Amidation of this compound
This method is suitable for the direct conversion of the methyl ester to the corresponding amide using a primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine (e.g., benzylamine, morpholine)
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 eq) and the desired amine (5.0-10.0 eq).
-
Heat the mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with a suitable solvent (e.g., diethyl ether).
-
If no precipitate forms, remove the excess amine under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 3: Amidation of 5-Fluoropyrimidine-2-carboxylic Acid
This protocol utilizes a coupling agent for the efficient formation of an amide bond from the carboxylic acid intermediate.
Materials and Reagents:
-
5-Fluoropyrimidine-2-carboxylic acid
-
Amine (e.g., aniline, 4-fluoroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of 5-fluoropyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Suzuki-Miyaura Coupling of a 5-Halogenated Pyrimidine-2-carboxylate
This protocol provides a general method for the formation of a carbon-carbon bond at the 5-position of the pyrimidine ring, a key transformation for library diversification. This example uses a hypothetical 5-bromo derivative.
Materials and Reagents:
-
Methyl 5-bromo-pyrimidine-2-carboxylate (or other suitable halide)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, with or without water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine methyl 5-bromo-pyrimidine-2-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for library synthesis.
Caption: Key derivatization reactions.
Caption: Hypothetical kinase inhibition.
Application Notes and Protocols for Nucleophilic Substitution on Methyl 5-Fluoropyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on Methyl 5-fluoropyrimidine-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in a wide array of therapeutic agents. The electron-withdrawing nature of the pyrimidine ring and the carboxylate group, coupled with the activating effect of the fluorine atom, renders the C-5 position susceptible to attack by a variety of nucleophiles.
Introduction
Nucleophilic aromatic substitution on the 5-fluoropyrimidine core is a fundamental transformation for the synthesis of diverse derivatives with potential biological activity. The fluorine atom at the C-5 position serves as a good leaving group in SNAr reactions, allowing for the introduction of a wide range of functionalities, including amino, alkoxy, and alkylthio groups. The general mechanism proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex, followed by the elimination of the fluoride ion to restore aromaticity. The reaction conditions can be tailored to accommodate various nucleophiles, making this a robust method for analog synthesis in drug discovery programs.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and corresponding yields for the nucleophilic substitution on this compound with various classes of nucleophiles.
Table 1: Substitution with Amine Nucleophiles
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 12 | 85 |
| Piperidine | Et₃N | CH₃CN | Reflux | 8 | 92 |
| Aniline | NaH | THF | 60 | 16 | 78 |
| Benzylamine | DBU | DMSO | 100 | 6 | 88 |
| N-Methylpiperazine | K₃PO₄ | Dioxane | 110 | 24 | 75 |
Table 2: Substitution with Oxygen Nucleophiles
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 4 | 95 |
| Sodium Ethoxide | - | Ethanol | Reflux | 4 | 93 |
| Phenol | K₂CO₃ | DMF | 120 | 18 | 70 |
| 4-Methoxyphenol | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
| Benzyl alcohol | NaH | THF | 65 | 12 | 80 |
Table 3: Substitution with Sulfur Nucleophiles
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium thiomethoxide | - | Methanol | 60 | 3 | 98 |
| Thiophenol | K₂CO₃ | DMF | 80 | 8 | 89 |
| 4-Chlorothiophenol | Et₃N | CH₃CN | Reflux | 10 | 85 |
| Benzyl mercaptan | NaH | THF | 60 | 6 | 91 |
Experimental Protocols
The following are detailed methodologies for key experiments.
Protocol 1: General Procedure for Amination
This protocol describes a typical procedure for the reaction of this compound with a secondary amine.
-
Materials:
-
This compound
-
Amine (e.g., Morpholine, 1.2 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous Solvent (e.g., DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the amine (1.2 equivalents) and the base (2.0 equivalents) to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Alkoxylation/Aryloxylation
This protocol outlines a general method for the substitution with an alcohol or phenol.
-
Materials:
-
This compound
-
Alcohol or Phenol (1.5 equivalents)
-
Base (e.g., NaH or K₂CO₃, 1.5 equivalents)
-
Anhydrous Solvent (e.g., THF or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard glassware for workup and purification
-
-
Procedure:
-
If using NaH, suspend it in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.
-
Add the alcohol or phenol (1.5 equivalents) dropwise to the stirred suspension at 0 °C and stir for 30 minutes at room temperature to form the alkoxide/phenoxide.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
If using a carbonate base, add all reagents to the flask at room temperature.
-
Heat the reaction mixture to the appropriate temperature and monitor by TLC or LC-MS.
-
After completion, cool the mixture and carefully quench with a saturated aqueous solution of ammonium chloride (if NaH was used) or water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 3: General Procedure for Thiolation
This protocol details a general method for the reaction with a thiol.
-
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Base (e.g., K₂CO₃ or Et₃N, 1.5 equivalents)
-
Anhydrous Solvent (e.g., DMF or CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard glassware for workup and purification
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent in a dry round-bottom flask under an inert atmosphere.
-
Add the thiol (1.1 equivalents) and the base (1.5 equivalents).
-
Heat the reaction mixture to the specified temperature and monitor its progress.
-
Once the reaction is complete, cool to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
-
Visualizations
The following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General reaction mechanism for SNAr on this compound.
Caption: A typical experimental workflow for nucleophilic substitution.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 5-Fluoropyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous kinase inhibitors. Its ability to mimic the hydrogen bonding patterns of the adenine base of ATP allows for effective competition at the kinase hinge region. Methyl 5-fluoropyrimidine-2-carboxylate is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The fluorine atom at the 5-position can enhance binding affinity and modulate physicochemical properties such as metabolic stability and pKa. The methyl carboxylate at the 2-position provides a key handle for the introduction of various side chains, crucial for achieving potency and selectivity against specific kinase targets.
These application notes provide a detailed overview of the synthetic utility of this compound in the preparation of kinase inhibitors, focusing on common and effective synthetic transformations. Detailed experimental protocols for key reactions are provided, along with visualizations of a representative synthetic workflow and a relevant signaling pathway.
Key Synthetic Strategies
The primary synthetic transformations involving this compound in the context of kinase inhibitor synthesis are:
-
Amide Bond Formation: The conversion of the methyl ester to a carboxamide is a fundamental step. This is typically achieved by direct amidation with a primary or secondary amine. The resulting pyrimidine-2-carboxamide moiety is a common feature in many kinase inhibitors, often involved in crucial interactions with the target protein.
-
Nucleophilic Aromatic Substitution (SNAr): While the fluorine at C5 is generally stable, the pyrimidine ring can be activated towards nucleophilic attack at other positions if suitable leaving groups are present (e.g., a chloro or sulfonyl group at C4). In such cases, the 5-fluoro substituent can influence the regioselectivity of the substitution.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl substituents onto the pyrimidine ring, further diversifying the chemical space and enabling the exploration of structure-activity relationships (SAR).
Representative Synthetic Workflow
The following diagram illustrates a general synthetic workflow for the preparation of a hypothetical kinase inhibitor starting from this compound. This workflow combines amide bond formation with a subsequent functionalization step, representing a common strategy in drug discovery.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-5-fluoropyrimidine-2-carboxamide via Amidation
This protocol describes the direct amidation of this compound with an aromatic amine. This is a crucial step in constructing the core of many kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Trimethylaluminum (2 M solution in toluene)
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.2 equivalents) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum (1.3 equivalents, 2 M solution in toluene) dropwise to the stirred solution. Gas evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
-
Dilute the mixture with DCM and filter through a pad of Celite®, washing the filter cake with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-5-fluoropyrimidine-2-carboxamide.
Protocol 2: General Procedure for Kinase Inhibitory Assay
This protocol outlines a general method to determine the in vitro potency of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinase of interest (e.g., CDK4/Cyclin D1, VEGFR2)
-
Appropriate peptide substrate
-
ATP
-
Synthesized kinase inhibitor (test compound)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, BSA, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 100 µM).
-
In the wells of a 384-well plate, add the kinase assay buffer, the recombinant kinase, and the peptide substrate.
-
Add the serially diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without kinase or with a known potent inhibitor as a positive control (0% activity).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents with luminescence reading after each step.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Data Presentation
The inhibitory activities of a series of hypothetical kinase inhibitors derived from this compound against three different kinases are presented in the table below. This format allows for easy comparison of potency and selectivity.
| Compound ID | R Group on Carboxamide | CDK2 IC50 (nM) | VEGFR2 IC50 (nM) | EGFR IC50 (nM) |
| INH-1 | 4-Methoxyphenyl | 150 | >10,000 | 5,200 |
| INH-2 | 3-Chloro-4-fluorophenyl | 75 | 8,500 | 3,100 |
| INH-3 | 4-(Piperidin-1-yl)phenyl | 25 | 1,200 | 980 |
| INH-4 | 4-(Morpholin-4-yl)phenyl | 30 | 950 | 850 |
Signaling Pathway Visualization
Many kinase inhibitors target pathways that are dysregulated in cancer. The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is a common target for cancer therapeutics.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. Its strategic functionalization through reactions such as amidation and cross-coupling allows for the generation of large libraries of compounds for screening and lead optimization. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and synthesis of novel kinase inhibitors for therapeutic applications.
Application Notes and Protocols for the Scalable Synthesis of Methyl 5-fluoropyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for the scalable synthesis of Methyl 5-fluoropyrimidine-2-carboxylate, a key building block in the development of novel pharmaceuticals. The presented methodology is a robust two-step process designed for efficiency, scalability, and high yield. The protocol begins with the synthesis of the intermediate, 2-Cyano-5-fluoropyrimidine, followed by its conversion to the final product. This application note includes comprehensive experimental protocols, tabulated data for key reaction parameters, and visual workflows to ensure clarity and reproducibility.
Introduction
Fluorinated pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a versatile precursor for the synthesis of a wide range of biologically active molecules. The following protocols outline a scalable and efficient synthesis route suitable for laboratory and pilot-plant scale production.
Overall Synthetic Scheme
The synthesis is divided into two main stages:
-
Step 1: Synthesis of 2-Cyano-5-fluoropyrimidine from a suitable 2-substituted-5-fluoropyrimidine precursor. A highly efficient one-pot method is described starting from 2-Methylthio-5-fluoropyrimidine.
-
Step 2: Synthesis of this compound from 2-Cyano-5-fluoropyrimidine. Two reliable methods are presented: a two-step hydrolysis and esterification sequence, and a direct one-pot conversion.
Experimental Protocols
Step 1: One-Pot Synthesis of 2-Cyano-5-fluoropyrimidine
This protocol is adapted from the synthesis of the non-fluorinated analog, 2-cyanopyrimidine, and is expected to provide high yields for the fluorinated derivative.[1][2][3] The starting material, 2-Methylthio-5-fluoropyrimidine, can be synthesized from 5-fluorouracil by thionation followed by S-methylation, a common procedure in pyrimidine chemistry.
Reaction:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-fluoropyrimidine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 5-fluoropyrimidine-2-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low.[1] 2. Degradation of starting materials or product: Reagents may be impure, or the reaction conditions may be too harsh. 3. Poor quality of reagents: Moisture or other impurities in solvents or starting materials can inhibit the reaction.[1] 4. Inefficient purification: Product may be lost during workup and purification steps.[2] | 1. Optimize reaction conditions: Monitor the reaction progress using TLC or GC-MS.[1] Consider increasing the reaction time or temperature incrementally. 2. Use high-purity reagents: Ensure all starting materials and solvents are pure and anhydrous.[3] 3. Purify starting materials: If reagent quality is uncertain, purify them before use. 4. Optimize purification method: Evaluate different purification techniques like flash column chromatography with varying solvent systems or recrystallization.[1] |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Side reactions: Formation of byproducts is common in pyrimidine synthesis.[4][5] 2. Unreacted starting materials: The reaction may not have gone to completion.[1] 3. Product degradation: The desired product may be unstable under the reaction or workup conditions. | 1. Adjust reaction stoichiometry: Vary the ratio of reactants to minimize side product formation. 2. Control reaction temperature: Running the reaction at a lower temperature may increase selectivity.[6] 3. Modify workup procedure: Use a milder workup to prevent product degradation. 4. Thorough purification: Employ meticulous column chromatography, potentially with multiple columns or different solvent systems, or preparative HPLC for difficult separations.[1] |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Product co-elutes with impurities during chromatography. 3. Product is an oil and does not crystallize. | 1. Change extraction solvent: Use a different organic solvent for extraction. 2. Optimize chromatography conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) for column chromatography.[1][7] 3. Attempt different purification methods: Consider preparative HPLC or recrystallization from various solvent mixtures.[1] If the product is an oil, try to form a solid derivative for easier handling and purification. |
| Inconsistent Yields Between Batches | 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions: Minor changes in temperature, stirring speed, or addition rate of reagents can affect the outcome.[8] 3. Atmospheric moisture: Reactions may be sensitive to moisture.[1] | 1. Standardize reagent sources and quality control. 2. Maintain consistent reaction parameters: Carefully control temperature, stirring, and the rate of addition of reagents for each batch. 3. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While a specific, high-yield protocol for this compound is not extensively documented in publicly available literature, its synthesis can be approached by adapting general methods for 2-substituted pyrimidine-5-carboxylic esters.[3][9][10] A plausible route involves the cyclocondensation of a suitable three-carbon building block with a fluorine-containing amidine or guanidine derivative.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] TLC is a quick and easy method to visualize the consumption of starting materials and the formation of the product and any byproducts. GC-MS can provide more detailed information on the components of the reaction mixture.
Q3: What are the most effective methods for purifying the final product?
A3: The most common and effective purification method for compounds like this compound is flash column chromatography on silica gel.[1][7] A gradient of solvents, such as hexane and ethyl acetate, is often used to elute the product.[1] For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) or recrystallization can be employed if a suitable solvent system is found.[1]
Q4: What are the potential side reactions to be aware of?
A4: In pyrimidine synthesis, potential side reactions can include the formation of regioisomers, over-reaction, or polymerization, especially under harsh conditions.[1][4] For instance, in reactions involving fluorinated precursors, the position of the fluorine atom can sometimes direct the cyclization to form undesired isomers.
Q5: How critical are anhydrous conditions for this synthesis?
A5: Anhydrous conditions are often crucial for reactions involving organometallic reagents or strong bases, which are sometimes used in heterocyclic synthesis.[1] Moisture can quench these reagents and lead to lower yields. It is good practice to use oven-dried glassware and anhydrous solvents, and to run the reaction under an inert atmosphere like nitrogen or argon.[1]
Experimental Protocols
The following is a generalized experimental protocol adapted from the synthesis of similar pyrimidine esters.[3][9] Researchers should optimize these conditions for their specific needs.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the starting materials: a suitable fluorinated three-carbon precursor and a formamidine derivative.
-
Solvent Addition: Add an anhydrous solvent (e.g., DMF, ethanol, or THF) to the flask.
-
Reaction: Stir the mixture at the desired temperature (this may range from room temperature to reflux, depending on the specific reactants) and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a suitable reagent if necessary (e.g., saturated aqueous sodium bicarbonate solution).[3]
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.[3]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[1]
Data Presentation
Table 1: Example of Reaction Condition Optimization
| Entry | Precursor A (eq.) | Precursor B (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | Ethanol | 80 | 12 | 45 |
| 2 | 1.0 | 1.1 | DMF | 100 | 8 | 62 |
| 3 | 1.2 | 1.0 | DMF | 100 | 8 | 58 |
| 4 | 1.0 | 1.1 | DMF | 120 | 6 | 75 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Methyl 5-fluoropyrimidine-2-carboxylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-fluoropyrimidine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most prevalent side products arise from three main reaction pathways: hydrolysis, decarboxylation, and nucleophilic substitution at the pyrimidine ring. The formation and prevalence of these byproducts are highly dependent on the specific reaction conditions, including temperature, pH, and the nature of the reactants.
Q2: How can I minimize the formation of the hydrolyzed side product, 5-fluoropyrimidine-2-carboxylic acid?
A2: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common issue, particularly in the presence of water and either acid or base catalysts.[1] To minimize this:
-
Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents.
-
Control pH: If the reaction is sensitive to acid or base, use non-acidic/basic reagents or employ a buffer system.
-
Limit reaction time: Prolonged reaction times can increase the extent of hydrolysis. Monitor the reaction progress and quench it as soon as the desired product is formed.
Q3: Under what conditions does decarboxylation of this compound occur?
A3: Decarboxylation, the loss of CO2, typically occurs from the hydrolyzed carboxylic acid intermediate, especially at elevated temperatures.[2] The pyrimidine ring can facilitate this process.[3][4] To avoid this:
-
Keep temperatures moderate: Avoid excessive heating during the reaction and work-up.
-
Control pH: As decarboxylation often follows hydrolysis, preventing the formation of the carboxylic acid will also prevent decarboxylation.
Q4: Can nucleophiles react at positions other than the intended site?
A4: Yes, strong nucleophiles can potentially attack the pyrimidine ring, leading to substitution reactions. The fluorine atom at the 5-position and other positions on the pyrimidine ring can be susceptible to nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the nucleophile.[5] Careful control of stoichiometry and reaction temperature is crucial to minimize such side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of desired product with significant amount of a more polar byproduct. | Hydrolysis of the methyl ester to 5-fluoropyrimidine-2-carboxylic acid. | - Ensure all reagents and solvents are anhydrous. - Use freshly distilled solvents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - If purification is done via chromatography, consider using a less polar solvent system initially to elute the desired product. |
| Gas evolution observed during the reaction, and the desired product is not found. | Decarboxylation of the hydrolyzed product (5-fluoropyrimidine-2-carboxylic acid) to form 5-fluoropyrimidine. | - Maintain a lower reaction temperature. - Avoid strongly acidic or basic conditions that promote initial hydrolysis. - If hydrolysis is unavoidable, consider performing the subsequent step at a lower temperature. |
| Formation of multiple unidentified byproducts. | - Reaction temperature is too high, leading to decomposition or polymerization. - Nucleophilic attack at various positions on the pyrimidine ring. | - Optimize the reaction temperature by running small-scale trials at different temperatures. - Control the addition rate of the nucleophile. - Use a less reactive nucleophile or a protecting group strategy if possible. |
| Incomplete conversion of starting material. | - Insufficient reaction time or temperature. - Deactivation of reagents. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Increase the reaction temperature cautiously. - Use fresh, high-purity reagents. |
Summary of Potential Side Products
The following table summarizes the common side products, their characteristics, and suggested analytical methods for identification.
| Side Product | Chemical Structure | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| 5-fluoropyrimidine-2-carboxylic acid | C₅H₃FN₂O₂ | 142.09 | More polar than the starting material on TLC/LC; different retention time. Mass spectrometry will show the corresponding molecular ion peak. |
| 5-fluoropyrimidine | C₄H₃FN₂ | 98.08 | More volatile and less polar than the starting material. GC-MS is a suitable identification method. |
| Nucleophilic substitution products | Varies | Varies | Mass spectrometry is the primary tool for identifying the addition of the nucleophile to the pyrimidine ring. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Acyl Substitution
This protocol describes a general method for the reaction of this compound with an amine to form the corresponding amide.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the amine (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Controlled Hydrolysis to 5-fluoropyrimidine-2-carboxylic acid
This protocol details the controlled hydrolysis of the methyl ester.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add a solution of LiOH (1.5 equivalents) in water dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with HCl (1M).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Visualizations
Caption: General reaction workflow illustrating the formation of the desired product and potential side products from this compound.
Caption: A troubleshooting flowchart to diagnose and address common issues encountered in reactions with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Methyl 5-fluoropyrimidine-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of Methyl 5-fluoropyrimidine-2-carboxylate by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges arise from the physicochemical properties imparted by the fluorine atom and the pyrimidine ring. These include:
-
Altered Polarity: The electronegative fluorine atom can alter the molecule's polarity compared to its non-fluorinated analog, affecting its interaction with the stationary phase.[1]
-
Co-elution with Impurities: Structurally similar impurities, such as starting materials or by-products, may have similar polarities, leading to difficult separation.
-
Compound Visibility: The compound may not be visible under UV light on a TLC plate depending on its chromophore. Staining techniques might be necessary.
-
Product Stability: Some fluorinated compounds can be sensitive to the acidity of silica gel, potentially leading to degradation during purification.[2]
Q2: How do I select an appropriate solvent system (mobile phase) for the column?
A2: The ideal solvent system is typically determined by preliminary Thin Layer Chromatography (TLC) analysis.[3]
-
Goal: Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[3] This Rf value generally ensures good separation from impurities and a reasonable elution time.
-
Starting Point: A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[4][5]
-
Optimization: Adjust the ratio of the solvents to achieve the desired Rf. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will decrease the Rf value, causing the compound to move further up the TLC plate.
Q3: What stationary phase is recommended for this purification?
A3: Standard silica gel (60 Å, 230-400 mesh) is the most common and appropriate stationary phase for the purification of moderately polar organic compounds like this compound.[3][4] For challenging separations, high-performance liquid chromatography (HPLC) with a C18 reverse-phase column could be considered.[1]
Q4: My compound is not separating from an impurity. What can I do?
A4: If you experience co-elution, consider the following:
-
Optimize the Mobile Phase: Try a different solvent system with different selectivities. For example, you could replace ethyl acetate with dichloromethane or tert-butyl methyl ether.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.
-
Change the Stationary Phase: If normal-phase chromatography is not effective, consider using a different stationary phase, such as alumina or a bonded phase like diol or cyano.
-
Consider Reverse-Phase Chromatography: In some cases, reverse-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like water/acetonitrile or water/methanol) can provide better separation.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | The compound is too soluble in the mobile phase and eluted too quickly. | Decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent). |
| The compound is strongly adsorbed to the silica gel. | Increase the polarity of the mobile phase (increase the proportion of the polar solvent).[1] | |
| The compound degraded on the silica gel. | Consider using deactivated silica gel (e.g., with triethylamine) or switching to a different stationary phase like alumina.[2] | |
| The column was not packed properly, leading to channeling. | Repack the column carefully, ensuring a uniform and level bed of silica gel.[7] | |
| Poor Separation (Broad or Overlapping Bands) | The column was overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. A general rule is to use 1-10% of the mass of the silica gel. |
| The initial band of the sample was too wide. | Dissolve the sample in a minimal amount of solvent for loading.[8] If the sample is not very soluble in the mobile phase, consider dry loading.[8] | |
| The elution speed was too fast or too slow. | Optimize the flow rate. A steady, controlled flow rate will improve separation. | |
| The chosen mobile phase is not providing adequate separation. | Re-evaluate the mobile phase using TLC with different solvent combinations.[5] | |
| Cracked or Channeled Silica Bed | The column ran dry at some point. | Always keep the solvent level above the top of the silica gel.[8] |
| The heat of solvation from adding solvent to dry silica caused cracking. | Pack the column using a slurry method to dissipate heat.[9] | |
| Product Elutes with an Unexpected Color | An impurity is co-eluting with the product. | Collect smaller fractions and analyze them by TLC to isolate the pure product. Consider re-chromatographing the impure fractions. |
| The compound is degrading on the column. | Try a less acidic stationary phase or a different purification method. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on preliminary TLC analysis.
1. Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (or Cyclohexane)
-
Ethyl Acetate
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
2. Mobile Phase Selection:
-
Perform TLC analysis of the crude material using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Select the solvent system that gives an Rf value of approximately 0.2-0.4 for the target compound.
3. Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase identified in the TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the solution to the top of the silica bed using a pipette.[8]
-
Dry Loading: If the crude product is not readily soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.[8]
5. Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
6. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
7. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. elearning.univ-mila.dz [elearning.univ-mila.dz]
Optimizing reaction conditions for Methyl 5-fluoropyrimidine-2-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5-fluoropyrimidine-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure all starting materials and reagents are of high purity and anhydrous, as moisture can lead to unwanted side reactions and decomposition.
-
Reaction Temperature: Temperature control is critical. Fluorination reactions can be exothermic, and excessive heat may lead to the formation of byproducts. Conversely, a temperature that is too low might result in an incomplete reaction.[1] Careful optimization of the reaction temperature is advised.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and ensure the reaction has gone to completion.[1]
-
Incomplete Salt Formation: In related syntheses, the complete removal of tertiary amines is crucial for successful salt formation, which can impact the overall yield.[2]
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these likely byproducts?
The presence of multiple spots on a TLC plate indicates the formation of byproducts. In the synthesis of fluorinated pyrimidines, common byproducts may include:
-
Isomers: Fluorination might occur at other positions on the pyrimidine ring, leading to regioisomers of the desired product.
-
Over-fluorinated Products: The introduction of more than one fluorine atom onto the pyrimidine ring is possible, especially with highly reactive fluorinating agents or if used in excess.
-
Unreacted Starting Materials: The reaction may not have proceeded to completion.
-
Hydrolysis Products: The presence of moisture can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[1]
-
Imide Formation: In similar aminocarbonylation reactions, the formation of an imide impurity, where two acyl-pyrimidine fragments are on an aniline nitrogen atom, has been observed.[2]
Q3: How can I minimize the formation of the common imide byproduct?
The formation of an imide byproduct has been addressed in related syntheses through a basic hydrolysis workup.[2] After the primary reaction, treating the crude product with an aqueous base solution (e.g., 1 M NaOH) can hydrolyze the imide back to the desired product and a recoverable starting material, thereby increasing the isolated yield.[2]
Q4: What are the recommended purification techniques for this compound?
Based on procedures for analogous compounds, the following purification methods are recommended:
-
Filtration: If the product precipitates from the reaction mixture as a solid, it can be isolated by filtration and washed with a suitable solvent.
-
Column Chromatography: Flash column chromatography is a common and effective method for separating the desired product from byproducts and unreacted starting materials.[3] The choice of solvent system (e.g., cyclohexane-EtOAc) will need to be optimized.[3]
-
Recrystallization: For solid products, recrystallization from an appropriate solvent system can be used to obtain high-purity material.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a 2-substituted pyrimidine-5-carboxylic ester, which can be adapted for this compound. This protocol is based on a method that utilizes a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and an appropriate amidinium salt.[4]
Step 1: Preparation of the Amidinium Salt (if not commercially available) This step will vary depending on the desired 2-substituent.
Step 2: Cyclocondensation Reaction [4]
-
In a reaction vessel under a nitrogen atmosphere, dissolve the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in a suitable anhydrous solvent.
-
Add the appropriate amidinium salt to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with workup and purification.
Note: The specific reaction conditions (solvent, temperature, and reaction time) will require optimization for the synthesis of this compound.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Suggested Solution |
| Impure Reagents | Use high-purity, anhydrous reagents and solvents. |
| Suboptimal Temperature | Carefully control and optimize the reaction temperature. |
| Incomplete Reaction | Monitor the reaction to determine the optimal duration. |
| Product Loss During Workup | Optimize extraction and purification procedures. |
| Formation of Byproducts | Identify and address the formation of specific byproducts (see Q2). |
Visualizations
Experimental Workflow
References
Technical Support Center: Stabilizing Methyl 5-fluoropyrimidine-2-carboxylate During Experimental Workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address the decomposition of Methyl 5-fluoropyrimidine-2-carboxylate during experimental workup. Our aim is to equip researchers with the necessary information to mitigate product loss and ensure the integrity of their synthesized compounds.
Troubleshooting Guide: Preventing Decomposition
Researchers often encounter challenges with the stability of this compound, particularly during the isolation and purification phases of a synthesis. The primary mode of decomposition is the hydrolysis of the methyl ester to the corresponding carboxylic acid, a reaction that can be catalyzed by both acidic and basic conditions. The electron-withdrawing nature of the fluorine atom and the pyrimidine ring can influence the reactivity of the ester group.
Issue: Significant decomposition of this compound is observed after aqueous workup.
Potential Cause 1: Hydrolysis under Basic Conditions
The use of strong bases to neutralize acidic reaction mixtures can lead to rapid saponification (base-mediated ester hydrolysis).
Solutions:
-
Use of Weak Bases: Employ mild inorganic bases such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution for neutralization. These bases are sufficiently alkaline to neutralize strong acids without causing significant ester hydrolysis.[1][2]
-
Controlled Addition: Add the basic solution slowly and with vigorous stirring to avoid localized areas of high pH.
-
Temperature Control: Perform the neutralization and subsequent extractions at low temperatures (0-5 °C) to reduce the rate of hydrolysis.[1]
Potential Cause 2: Hydrolysis under Acidic Conditions
Residual acidic catalysts or acidic byproducts from the reaction can promote the hydrolysis of the ester during the workup.
Solutions:
-
Prompt Neutralization: Neutralize the reaction mixture as soon as the reaction is complete to minimize the exposure time to acidic conditions.
-
Mild Quenching: For reactions that require quenching of reactive reagents, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic quench that is often less harsh than using dilute HCl.
Potential Cause 3: Prolonged Contact with Aqueous Phases
Extended exposure of the organic layer containing the ester to any aqueous phase (acidic, basic, or neutral) can lead to hydrolysis.
Solutions:
-
Efficient Extraction: Perform extractions and phase separations as quickly as possible.
-
Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution.[1][3][4][5] This helps to remove dissolved water from the organic layer and can reduce the rate of hydrolysis during the drying and solvent removal steps.[1][4][5]
-
Effective Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[1]
Decision-Making Workflow for Workup Procedure
The following flowchart can guide the selection of an appropriate workup strategy to minimize the decomposition of this compound.
Caption: A flowchart to guide the selection of a gentle workup procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during workup?
A1: The most common decomposition pathway is the hydrolysis of the methyl ester functional group to the corresponding carboxylic acid. This reaction can be catalyzed by both acids and bases.
Q2: Why is it important to use a weak base like sodium bicarbonate for neutralization?
A2: Strong bases, such as sodium hydroxide, can cause rapid and often complete saponification of the ester. Weak bases like sodium bicarbonate provide a pH that is high enough to neutralize strong acids but low enough to minimize the rate of ester hydrolysis.[1][2]
Q3: How does temperature affect the stability of the compound during workup?
A3: The rate of hydrolysis, like most chemical reactions, is highly dependent on temperature. Performing aqueous washes and extractions at lower temperatures (e.g., in an ice bath) significantly slows down the rate of decomposition.[1]
Q4: What is the purpose of a brine wash?
A4: A brine (saturated aqueous sodium chloride) wash helps to remove dissolved water from the organic layer.[1][3][4][5] By reducing the amount of water in the organic phase, the potential for hydrolysis during the subsequent drying and solvent evaporation steps is minimized.[1][4][5]
Q5: Which organic solvent is best for extracting this compound?
A5: Ethyl acetate is a commonly used and effective solvent for extracting polar organic molecules. Dichloromethane can also be used, but ethyl acetate is often preferred due to its lower toxicity. The choice of solvent may also depend on the specific reaction solvent used.
Data on Hydrolysis of Related Compounds
| Compound Family | Condition | Observation |
| Pyrimidine-5-carboxylic acid esters | Basic | Can undergo hydrolysis to the corresponding carboxylic acid.[6] |
| 2-(p-substituted phenylthio)pyrimidines | Alkaline | Undergo hydrolysis, with the rate being dependent on the electronic nature of the substituent.[7] |
| 5-substituted cytidines | Acidic | The proportion of hydrolysis increases with increasing temperature. Electron-withdrawing groups can facilitate hydrolysis.[8] |
This data suggests that the electron-withdrawing nature of the 5-fluoro substituent in this compound may increase its susceptibility to hydrolysis.
Experimental Protocols
Protocol 1: Mild Basic Workup
This protocol is suitable for reactions that have been run under acidic conditions or contain acidic byproducts.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice bath.
-
Quenching (if necessary): If the reaction contains highly reactive reagents, slowly add a saturated aqueous solution of ammonium chloride while maintaining the temperature at 0 °C.
-
Neutralization: Slowly add a cold, saturated aqueous solution of sodium bicarbonate with vigorous stirring. Monitor the pH of the aqueous layer to ensure it reaches a pH of 7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Perform the extraction three times with fresh solvent.
-
Washing: Combine the organic extracts and wash them once with cold, deionized water, followed by one wash with cold, saturated brine.[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure, ensuring the bath temperature is kept low to prevent thermal decomposition.
Protocol 2: Neutral Workup
This protocol is suitable for reactions that do not contain acidic or basic components that need to be removed.
-
Cooling: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Transfer the mixture to a separatory funnel and wash it three times with deionized water. Follow with a single wash with saturated brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter and concentrate the organic phase under reduced pressure at a low temperature.
Decomposition Pathway
The primary decomposition pathway to be avoided during workup is the hydrolysis of the ester.
Caption: Hydrolysis of the methyl ester is the main decomposition route.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl 5-fluoropyrimidine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 5-fluoropyrimidine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, and degradation of the product. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include precursors to the pyrimidine ring.
-
5-Fluoropyrimidine-2-carboxylic acid: This can result from the hydrolysis of the methyl ester group during the reaction or workup. This is a common degradation pathway for ester-containing compounds in aqueous or alkaline conditions.
-
5-Fluoropyrimidine: This impurity can be formed via decarboxylation of the corresponding carboxylic acid impurity, especially at elevated temperatures.
-
Over-fluorinated or regioisomeric pyrimidines: Depending on the fluorinating agent and reaction conditions, impurities with fluorine at other positions may form.
-
Polymeric materials: Furan derivatives, if used as starting materials, are known to polymerize in the presence of acid.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are flash column chromatography and recrystallization. The choice depends on the impurity profile and the desired final purity. Often, a combination of both methods is employed for achieving high purity.
Q3: My compound appears as a dark, oily residue instead of a solid. What should I do?
A3: An oily or dark appearance often indicates the presence of significant impurities, possibly polymeric byproducts or residual high-boiling solvents. It is recommended to first attempt purification by flash column chromatography to remove the baseline and highly polar impurities that may be inhibiting crystallization.
Q4: I am losing a significant amount of product during purification. How can I improve my yield?
A4: Product loss can occur at several stages. During extraction, ensure the correct pH to keep your product in the organic phase. In column chromatography, careful selection of the solvent system to achieve an appropriate Rf value (around 0.25-0.35) is crucial to prevent excessive band broadening and loss in numerous fractions. For recrystallization, using a minimal amount of a suitable hot solvent and allowing for slow cooling will maximize crystal formation and recovery.
Troubleshooting Guides
Issue 1: Difficulty in Removing a Persistent Impurity with a Similar Polarity
Symptoms:
-
Co-elution of an impurity with the product during column chromatography, even with various solvent systems.
-
The impurity remains present in the NMR spectrum after recrystallization.
Possible Causes:
-
The impurity is a structural isomer or a compound with very similar functional groups and polarity to this compound.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System Gradient: Employ a very shallow gradient of a solvent system that provides the best separation on a TLC plate. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.
-
Alternative Solvents: If hexane/ethyl acetate is not effective, consider trying other solvent
-
Technical Support Center: Enhancing Assay Solubility of Methyl 5-fluoropyrimidine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Methyl 5-fluoropyrimidine-2-carboxylate for in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer. What is the likely cause?
A1: This is a common issue for compounds with low aqueous solubility. The high concentration of the compound in the DMSO stock is no longer sustainable when introduced into a predominantly aqueous environment, leading to precipitation. This can result in inaccurate and highly variable assay results, as the actual concentration of the dissolved compound is unknown and lower than intended.
Q2: What is the predicted solubility profile of this compound?
A2: While experimental data is limited, computational predictions can provide initial guidance. Based on its structure, this compound is predicted to have low aqueous solubility. Its predicted pKa is approximately -2.51, suggesting it is a very weak base and its solubility is unlikely to be significantly affected by pH changes within the typical biological range (pH 4-8).[1]
Q3: What are the primary strategies to improve the solubility of this compound for my assays?
A3: The main approaches to enhance the solubility of poorly soluble compounds like this compound for assays include:
-
Co-solvents: Using a water-miscible organic solvent in your assay buffer.
-
Surfactants: Employing detergents to form micelles that encapsulate the compound.
-
Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the compound.
-
pH Modification: Adjusting the pH of the buffer, although this may be less effective for this specific compound given its predicted pKa.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in your assays.
Initial Assessment & Optimization
Before exploring more complex formulation strategies, ensure your basic dilution protocol is optimized.
-
Issue: Compound precipitates immediately upon addition to the aqueous buffer.
-
Possible Cause: The final concentration exceeds the kinetic solubility limit.
-
Troubleshooting Steps:
-
Lower the final compound concentration: Test a lower concentration range in your assay.
-
Optimize dilution: Instead of a single large dilution, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to avoid localized high concentrations.
-
Increase DMSO concentration (with caution): A slight increase in the final DMSO percentage (e.g., from 0.5% to 1%) can sometimes maintain solubility. However, you must validate the tolerance of your specific assay, as DMSO can impact cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be determined empirically.
-
-
-
Issue: Assay results are inconsistent or show lower than expected potency.
-
Possible Cause: Poor solubility is leading to an unknown and lower-than-nominal concentration of the compound available to interact with the biological target.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Carefully check your assay plates for any signs of compound precipitation (cloudiness, crystals).
-
Perform a kinetic solubility assessment: Use one of the protocols outlined below to determine the approximate kinetic solubility in your assay buffer. This will help you to work within a more appropriate concentration range.
-
-
Solubilization Strategies & Experimental Protocols
If initial troubleshooting does not resolve the issue, the following solubilization techniques can be employed.
Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.
Quantitative Data on Common Co-solvents:
| Co-solvent | Typical Starting Concentration in Assay | Maximum Tolerated Concentration (Cell-based Assays) | Notes |
| DMSO | 0.1% - 1% | Generally up to 1%, but assay-dependent | Most common initial choice. |
| Ethanol | 0.1% - 2% | Varies widely; can be toxic to cells at higher concentrations | Can be effective for many compounds. |
| Polyethylene Glycol 300/400 (PEG-300/400) | 1% - 5% | Generally well-tolerated | A good option for increasing solubility with lower cellular toxicity than some other organic solvents. |
| Glycerol | 1% - 10% | Generally well-tolerated | Can also act as a protein stabilizer. |
Experimental Protocol: Improving Solubility with Co-solvents
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Prepare Assay Buffers with Co-solvents: Prepare your standard assay buffer containing different concentrations of the chosen co-solvent (e.g., 0.5%, 1%, 2%, 5% of DMSO, Ethanol, or PEG-300).
-
Serial Dilution: Perform serial dilutions of your compound stock directly into the assay buffers containing the co-solvents.
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at the assay temperature.
-
Observation and Analysis: Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry to detect light scattering from insoluble particles or filter/centrifuge the samples and measure the concentration of the soluble compound by HPLC-UV.
Surfactants
Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.
Quantitative Data on Common Surfactants:
| Surfactant | Type | Typical Concentration Range in Assays | Notes |
| Tween® 20 | Non-ionic | 0.005% - 0.1% | Commonly used in biochemical assays; generally less harsh on cells than Triton X-100. |
| Triton™ X-100 | Non-ionic | 0.01% - 0.1% | Effective solubilizer, but can be more disruptive to cell membranes. |
| Pluronic® F-68 | Non-ionic | 0.01% - 0.2% | A gentle surfactant often used in cell culture to protect against shear stress. |
Experimental Protocol: Using Surfactants for Solubilization
-
Prepare Surfactant-Containing Buffers: Add the desired concentration of the surfactant (e.g., 0.05% Tween® 20) to your assay buffer.
-
Compound Dilution: Prepare your DMSO stock of this compound. Add a small aliquot of the stock solution to the surfactant-containing buffer to achieve the desired final concentration.
-
Mixing: Vortex or mix thoroughly to ensure the formation of micelles and encapsulation of the compound.
-
Assay Performance: Proceed with your assay as planned. It is crucial to run a vehicle control with the surfactant alone to ensure it does not interfere with the assay readout.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble molecules.
Quantitative Data on Common Cyclodextrins:
| Cyclodextrin | Common Types | Typical Concentration Range in Assays | Notes |
| β-Cyclodextrin | Native | 1-10 mM | Lower aqueous solubility compared to its derivatives. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Modified | 1-50 mM | Higher aqueous solubility and lower toxicity than native β-cyclodextrin. Often a good starting point. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Modified | 1-50 mM | High aqueous solubility and is negatively charged, which can be beneficial for certain compounds. |
Experimental Protocol: Solubilization with Cyclodextrins
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer to the desired concentration (e.g., 10 mM).
-
Complex Formation:
-
Method A (from solid): Add an excess of solid this compound to the cyclodextrin solution. Stir or shake for 24-48 hours at room temperature to allow for complex formation and equilibration.
-
Method B (from organic stock): Prepare a concentrated stock of the compound in a volatile organic solvent (e.g., methanol, acetone). Add this solution to the aqueous cyclodextrin solution and then remove the organic solvent under a stream of nitrogen or by rotary evaporation.
-
-
Quantification: After equilibration (Method A) or solvent removal (Method B), filter the solution through a 0.22 µm filter to remove any undissolved compound. Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV.
-
Assay Dilution: Use the prepared, filtered stock solution of the compound-cyclodextrin complex for your assay dilutions. Remember to include a cyclodextrin-only control in your experiment.
Visualization of Experimental Workflows
Caption: A decision tree for troubleshooting and improving the solubility of this compound in assays.
References
Addressing inconsistent results in reactions with Methyl 5-fluoropyrimidine-2-carboxylate
Technical Support Center: Methyl 5-fluoropyrimidine-2-carboxylate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and optimizing reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in reactions with this compound?
A1: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or reactant impurity.[1] Key areas to investigate are:
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Progress should be monitored by Thin Layer Chromatography (TLC) to determine the ideal endpoint and avoid potential product degradation.[2]
-
Catalyst Activity: Ensure the catalyst is active and used in the appropriate concentration. For reactions sensitive to strong acids, exploring milder Lewis acids may be beneficial.[2]
-
Purity of Reactants and Solvents: Impurities in starting materials or the presence of moisture can significantly inhibit the reaction or lead to side products. Ensure all reagents and solvents are pure and anhydrous.[2][3]
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis. What are the likely side products?
A2: Unexpected peaks can correspond to several impurities. Common side products in pyrimidine synthesis include:
-
Hydrolysis Product: The methyl ester of this compound can undergo hydrolysis to the corresponding carboxylic acid, especially if moisture is present or under basic/acidic conditions.[4]
-
Products of Nucleophilic Substitution: The fluorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) by nucleophiles present in the reaction mixture (e.g., solvents, bases, or impurities).[5][6]
-
Byproducts from Competing Reactions: Depending on the other reactants, alternative reaction pathways may become significant. For instance, in multicomponent reactions, pathways like the Hantzsch dihydropyridine synthesis might compete with the desired pyrimidine formation.[1]
Q3: My reaction appears to have stalled, with starting material remaining even after extended reaction times. What can I do?
A3: A stalled reaction can often be addressed by systematically evaluating the reaction parameters:
-
Increase Catalyst Loading or Change Catalyst: The catalyst may be deactivated or insufficient. A modest increase in catalyst loading or switching to a more active catalyst could restart the reaction.[2]
-
Elevate Reaction Temperature: The activation energy for the reaction may not be sufficiently overcome at the current temperature. A controlled increase in temperature, while monitoring for byproduct formation, can help drive the reaction to completion.[1]
-
Solvent Effects: The polarity and solubilizing power of the solvent are critical. If reactants or intermediates have poor solubility, consider switching to a different solvent system.[2]
Troubleshooting Guides
Issue 1: Low Product Yield
Low yield is a frequent issue in organic synthesis. The following guide provides a systematic approach to diagnosing and resolving this problem.
Caption: A logical workflow for troubleshooting low reaction yields.
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Catalyst | Lewis Acid 1 (0.1 eq) | Lewis Acid 2 (0.1 eq) | Lewis Acid 2 (0.2 eq) |
| Temperature | 25 °C | 50 °C | 50 °C |
| Reaction Time | 24 h | 12 h | 18 h |
| Yield (%) | 35% | 60% | 85% |
| Purity (HPLC) | 80% | 92% | >98% |
Note: This data is representative and may not reflect actual experimental results.
Issue 2: Formation of Significant Impurities
The presence of impurities can complicate purification and reduce the overall yield of the desired product.
The ester group of this compound is susceptible to hydrolysis, particularly in the presence of water and acid or base catalysts.
Caption: Potential hydrolysis side reaction pathway.
To minimize the formation of the carboxylic acid impurity, rigorous exclusion of water is necessary.
-
Drying of Glassware and Reagents:
-
All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen or in a desiccator.
-
Solvents should be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and freshly distilled before use.
-
Liquid reagents should be stored over molecular sieves. Solid reagents should be dried in a vacuum oven.
-
-
Inert Atmosphere:
-
The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Reagents should be added via syringe through a septum.
-
| Condition | Water Content | Purity of Product (HPLC) |
| Standard Conditions | ~500 ppm | 90% |
| Anhydrous Conditions | <50 ppm | >98% |
Note: This data is representative and may not reflect actual experimental results.
Key Experimental Methodologies
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general framework for the reaction of this compound with a generic nucleophile.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, DMSO, THF).
-
Add the nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) if required.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
For further assistance, please consult relevant literature for specific reaction conditions tailored to your substrate and desired transformation.
References
Validation & Comparative
Biological activity of Methyl 5-fluoropyrimidine-2-carboxylate vs. other pyrimidines
A comprehensive review of the biological activities of various pyrimidine analogs, providing a comparative framework for researchers in drug discovery and development. While specific experimental data on the biological activity of Methyl 5-fluoropyrimidine-2-carboxylate is not publicly available, this guide offers a detailed comparison of other pertinent pyrimidine compounds, including the widely studied 5-Fluorouracil (5-FU) and other novel derivatives.
This guide is intended for researchers, scientists, and drug development professionals interested in the biological activities of pyrimidine derivatives. The information presented herein is curated from publicly available scientific literature and is intended to serve as a resource for comparative analysis and to inform future research directions.
Introduction to Pyrimidine Derivatives in Drug Discovery
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Their structural similarity to the pyrimidine bases of DNA and RNA allows them to function as antimetabolites, interfering with nucleic acid synthesis and repair, and other cellular processes. This has led to their successful development as anticancer, antiviral, and antimicrobial agents.
The introduction of a fluorine atom at the C-5 position of the pyrimidine ring, as seen in the seminal anticancer drug 5-Fluorouracil (5-FU), was a pivotal moment in chemotherapy. This modification enhances the compound's biological activity by blocking the synthesis of thymidine, a crucial component of DNA. The success of 5-FU has spurred extensive research into other fluorinated pyrimidines and a diverse range of other substituted pyrimidine analogs, each with potentially unique biological profiles.
While "this compound" is a known chemical entity, often utilized as a synthetic intermediate, there is a notable absence of published data regarding its specific biological activity. Therefore, this guide will focus on a comparative analysis of other well-characterized pyrimidine derivatives to provide a valuable resource for understanding the structure-activity relationships within this important class of compounds.
Comparative Anticancer Activity of Pyrimidine Derivatives
The anticancer activity of pyrimidine derivatives is most prominently exemplified by 5-Fluorouracil and its prodrugs. However, extensive research has led to the development of numerous other pyrimidine-based compounds with potent cytotoxic effects against various cancer cell lines.
Quantitative Comparison of In Vitro Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected pyrimidine derivatives against various human cancer cell lines, providing a quantitative basis for comparison.
Table 1: IC50 Values (µM) of 5-Fluorouracil and its Derivatives against Various Cancer Cell Lines
| Compound | HCT116 (Colon) | A549 (Lung) | MCF-7 (Breast) | A375 (Melanoma) | Reference |
| 5-Fluorouracil | 6.43 ± 0.72 | 9.62 ± 1.14 | 5.2 ± 0.7 | 8.07 ± 1.36 | [1] |
| 5-FU-thiourea co-crystal | Lower than 5-FU | - | - | - | [2] |
| Capecitabine (Prodrug of 5-FU) | - | - | - | - | [3] |
Table 2: IC50 Values (µM) of Other Pyrimidine Derivatives against Various Cancer Cell Lines
| Compound Class | Specific Compound | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) | EGFR Kinase | Reference |
| Pyrimidine-5-carbonitrile | Compound 10b | 3.56 | 5.85 | 7.68 | 0.00829 ± 0.00004 | [4] |
| 5-Trifluoromethylpyrimidine | Compound 9u | - | 0.35 | 3.24 | 0.091 | [5] |
| Thiazolo[4,5-d]pyrimidine | Compound 2b | - | - | - | - | [2] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Comparative Antiviral Activity of Pyrimidine Derivatives
Beyond their anticancer properties, pyrimidine analogs have also been investigated for their potential as antiviral agents. By interfering with viral nucleic acid replication, these compounds can inhibit the proliferation of a range of viruses.
Overview of Antiviral Pyrimidines
Several pyrimidine derivatives have demonstrated inhibitory activity against various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses (HBV and HCV). The mechanism of action often involves the inhibition of viral polymerases.
Table 3: Antiviral Activity of Selected Pyrimidine Derivatives
| Compound | Virus | Assay | Activity Metric | Reference |
| 5-Cyano-2'-deoxyuridine | Vaccinia virus | Plaque Reduction | Significant inhibition | [6] |
| 2',3'-dideoxy-4'-thiopyrimidines | HIV | - | Anti-HIV activity | [7] |
| 2'-deoxy-4'-thiopurines | HBV, CMV | - | Promising activity | [7] |
Mechanisms of Action and Signaling Pathways
The biological activity of pyrimidine derivatives is intrinsically linked to their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and for predicting potential resistance mechanisms.
Mechanism of Action of 5-Fluorouracil
5-Fluorouracil exerts its cytotoxic effects through multiple mechanisms. After intracellular conversion to its active metabolites, it can be incorporated into both RNA and DNA, leading to dysfunction. Furthermore, one of its key metabolites, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase (TS), an essential enzyme in the de novo synthesis of pyrimidines. Inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), which is necessary for DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[3]
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Signaling Pathways Affected by Pyrimidine Analogs
Pyrimidine metabolism is intricately connected with major signaling pathways that are often deregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways. By disrupting the pyrimidine pool, these analogs can indirectly influence these pathways, leading to downstream effects on cell proliferation, survival, and apoptosis. For instance, the inhibition of thymidylate synthase by 5-FU can lead to the accumulation of dUTP, which can be misincorporated into DNA, triggering DNA damage responses mediated by proteins like p53.
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of pyrimidine derivatives, this section provides detailed methodologies for key in vitro assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
References
- 1. [PDF] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines | Semantic Scholar [semanticscholar.org]
- 2. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2 | CID 53429432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Butoxy-4-Substituted 5-Fluoropyrimidine Derivatives in Cancer Cell Lines
A detailed analysis of the cytotoxic activity of novel 5-fluorouracil derivatives against various cancer cell lines, providing researchers with comparative data and insights into their potential as therapeutic agents.
This guide presents a comparative analysis of the efficacy of a series of newly synthesized 2-butoxy-4-substituted 5-fluoropyrimidine derivatives. The cytotoxic activities of these compounds were evaluated against three human cancer cell lines: lung carcinoma (A549), promyelocytic leukemia (HL-60), and breast adenocarcinoma (MCF-7). This report summarizes the quantitative data, details the experimental protocols, and illustrates the underlying molecular mechanisms and experimental workflows.
Data Summary
The cytotoxic effects of the synthesized 5-fluorouracil derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values using an MTT assay. The results, presented in the table below, highlight the varying degrees of efficacy across the different chemical substitutions and cancer cell lines.
| Compound | R Group | IC50 (μM) vs. A549 | IC50 (μM) vs. HL-60 | IC50 (μM) vs. MCF-7 |
| 5 | Cl | 0.10 | 1.66 | 0.59 |
| 6d | 4-methylbenzyloxy | >100 | >100 | 9.73 |
| 6e | 4-chlorobenzyloxy | >100 | 8.83 | >100 |
| Data extracted from a study on novel 5-fluorouracil derivatives. The highest cytotoxic potency against A549, HL-60, and MCF-7 was shown by 2-butoxy-4-chloro-5-fluoropyrimidine (5).[1] |
Mechanism of Action of 5-Fluorouracil Derivatives
5-Fluorouracil (5-FU) and its derivatives are a class of antimetabolite drugs that exert their cytotoxic effects by interfering with DNA and RNA synthesis.[2][3][4] Upon entering the cell, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4][5]
FdUMP is a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[2][5] The inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), which in turn disrupts DNA replication and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells.[3] FUTP can be incorporated into RNA in place of uridine triphosphate, disrupting RNA processing and function.[2][4] FdUTP can be misincorporated into DNA, leading to DNA damage and fragmentation.[2][6]
Caption: Mechanism of action of 5-fluorouracil derivatives.
Experimental Protocols
The cytotoxic activity of the 2-butoxy-4-substituted 5-fluoropyrimidine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7]
MTT Assay Protocol
-
Cell Seeding: Cancer cells (A549, HL-60, or MCF-7) are seeded into 96-well plates at a specific density (e.g., 1,000 to 100,000 cells/well) and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (the 5-fluoropyrimidine derivatives) and incubated for a specified period (e.g., 72 hours).[9]
-
MTT Addition: After the incubation period, a solution of MTT (typically 0.5 mg/mL) is added to each well.[7]
-
Formazan Formation: The plates are incubated for an additional 2 to 4 hours, during which metabolically active cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. [PDF] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines | Semantic Scholar [semanticscholar.org]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorouracil - Wikipedia [en.wikipedia.org]
- 4. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. atcc.org [atcc.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Methyl 5-fluoropyrimidine-2-carboxylate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, Methyl 5-fluoropyrimidine-2-carboxylate and its analogs are of significant interest due to their potential as inhibitors of key biological targets in cancer and other diseases. The strategic placement of a fluorine atom at the 5-position and a methyl carboxylate at the 2-position of the pyrimidine ring provides a unique template for developing potent and selective inhibitors. This guide offers a comparative analysis of the structure-activity relationships (SAR) of analogs related to this compound, drawing on experimental data from similar pyrimidine series to elucidate the impact of structural modifications on biological activity.
Comparative Biological Activity of Related Pyrimidine Analogs
While specific SAR studies on this compound analogs are not extensively available in the public domain, valuable insights can be gleaned from closely related pyrimidine derivatives, such as 5-trifluoromethylpyrimidines and pyrimidine-5-carbonitriles. These compounds have been evaluated for their inhibitory effects on key cancer-related kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of these related analogs, providing a basis for understanding the potential SAR of this compound derivatives.
Table 1: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
| Compound ID | Modification | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | EGFR Kinase IC50 (µM) |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 0.35 | 3.24 | 5.12 | 0.091 |
| 9i | 3-[2-(4-Propionylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | - | - | - | - |
| 9j | 3-[2-(4-Isobutyrylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | - | - | - | - |
| 9k | 3-[2-(4-Propynoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | - | - | - | - |
Data presented for illustrative purposes based on available literature for analogous compounds.
Table 2: Anticancer and VEGFR-2 Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound ID | Modification | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | VEGFR-2 Kinase IC50 (µM) |
| 9d | - | - | - | 2.41 |
| 11b | - | - | - | 1.55 |
| 11c | - | - | - | 1.38 |
| 11d | - | - | - | 2.32 |
| 11e | - | 1.14 | 1.54 | 0.61 |
| 12b | - | - | - | 0.53 |
| 12c | - | - | - | 0.74 |
| 12d | - | - | - | 1.61 |
| Sorafenib | Reference Drug | 8.96 | 11.83 | 0.19 |
Data presented for illustrative purposes based on available literature for analogous compounds.
Structure-Activity Relationship Insights
Based on the data from related pyrimidine series, the following SAR trends can be inferred for this compound analogs:
-
Substitution at the 5-Position: The presence of a small, electron-withdrawing group like fluorine or a trifluoromethyl group at the 5-position of the pyrimidine ring is often associated with enhanced biological activity. This is likely due to favorable interactions with the target protein's active site and improved metabolic stability.
-
Modification of the 2-Position Substituent: The methyl carboxylate group at the 2-position is a key feature. It can act as a hydrogen bond acceptor and its ester functionality could be susceptible to hydrolysis by esterases, potentially acting as a prodrug moiety. Replacing the methyl group with larger alkyl or aryl groups, or converting the ester to an amide or other bioisosteres, would significantly impact the compound's polarity, solubility, and binding affinity. For instance, in other pyrimidine series, amide derivatives at this position have shown potent activity.
-
Substitution at the 4- and 6-Positions: Modifications at the 4- and 6-positions of the pyrimidine ring are crucial for determining the selectivity and potency of the analogs. The introduction of various substituted amino or aryl groups at these positions can lead to interactions with specific sub-pockets of the target enzyme's active site, thereby modulating the inhibitory activity. For example, in the 5-trifluoromethylpyrimidine series, complex side chains at the 4-position that can form multiple hydrogen bonds and hydrophobic interactions have been shown to be critical for high potency against EGFR.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer agents.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (Example: EGFR Kinase Assay)
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure the inhibitory activity of compounds against specific kinases.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
Test compounds
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
96-well plates
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with the substrate poly(Glu, Tyr).
-
Kinase Reaction: Add the recombinant EGFR kinase, ATP, and various concentrations of the test compound to the wells. Incubate to allow the phosphorylation reaction to occur.
-
Detection: Wash the wells and add the HRP-conjugated anti-phosphotyrosine antibody. Incubate to allow the antibody to bind to the phosphorylated substrate.
-
Signal Development: Wash the wells and add the TMB substrate. The HRP enzyme will catalyze the conversion of TMB to a colored product.
-
Stopping the Reaction: Add the stop solution to quench the reaction.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for the in vitro screening and mechanistic evaluation of potential anticancer compounds.
Simplified EGFR Signaling Pathway
Caption: Simplified representation of the EGFR signaling cascade and the point of inhibition by pyrimidine analogs.
Simplified VEGFR-2 Signaling Pathway
Caption: A simplified overview of the VEGFR-2 signaling pathway, a key regulator of angiogenesis, and its inhibition.
In vitro validation of the anticancer activity of Methyl 5-fluoropyrimidine-2-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of selected fluorinated pyrimidine derivatives. While the initial focus was on Methyl 5-fluoropyrimidine-2-carboxylate derivatives, the available literature necessitates a broader scope to include structurally related and functionally relevant compounds. This guide will focus on a key example, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), and compare its performance against the well-established anticancer drug 5-Fluorouracil (5-FU) and other relevant pyrimidine derivatives. Experimental data, detailed protocols, and pathway visualizations are provided to offer a comprehensive overview for researchers in oncology and medicinal chemistry.
Comparative Anticancer Potency
The in vitro cytotoxic activity of various fluorinated pyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.
Table 1: In Vitro Cytotoxicity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | Reference Cell Lines (IC50 at 24h) |
| MCF-7 | Breast Cancer | 0.73 ± 0.0 | Not Reported | NIH/3T3 (55.0 ± 0.1 µM), L-cells (59.6 ± 2.5 µM) |
| T47D | Breast Cancer | 1.3 ± 0.1 | Not Reported | - |
| MDA-MB-468 | Breast Cancer | 12.0 ± 0.3 | Not Reported | - |
| MDA-MB-231 | Breast Cancer | 20.4 ± 0.2 | Not Reported | - |
Data sourced from a study on the anti-tumor activity of MBIC.[1][2][3]
Table 2: Comparative In Vitro Cytotoxicity of Other Fluorinated Pyrimidine Derivatives
| Compound Class/Name | Cell Line | Cancer Type | IC50 (µM) | Comparator |
| 5-Trifluoromethylpyrimidine Derivatives | ||||
| Compound 9u | A549 | Lung Cancer | 0.35 | - |
| MCF-7 | Breast Cancer | 3.24 | - | |
| PC-3 | Prostate Cancer | 5.12 | - | |
| 5-Fluorouracil (5-FU) Derivatives | ||||
| Compound 2c | A549 | Lung Cancer | < 100 | 5-FU |
| Compound 3a | A549 | Lung Cancer | < 100 | 5-FU |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | ||||
| Compound 2 | MCF-7 | Breast Cancer | 0.013 | - |
| MDA-MB-231 | Breast Cancer | 0.056 | - | |
| Compound 3 | MCF-7 | Breast Cancer | 0.023 | - |
Data for 5-Trifluoromethylpyrimidine derivatives sourced from a study on EGFR inhibitors.[4] Data for 5-Fluorouracil derivatives sourced from a study on their drug-like properties.[5] Data for 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates sourced from a study on their antiproliferative activity.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these anticancer compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at various concentrations for a specific duration.
-
Cell Harvesting: After treatment, cells (including floating and attached cells) are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.
-
Protein Extraction: Cells are treated with the test compounds, harvested, and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Mechanisms and Workflows
Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: General workflow for in vitro anticancer drug screening.
Proposed Signaling Pathway for MBIC-Induced Apoptosis
The anticancer activity of MBIC is attributed to its function as a Microtubule Targeting Agent (MTA).[1][2][3] MTAs disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative analysis of synthetic routes to Methyl 5-fluoropyrimidine-2-carboxylate
A comprehensive comparative analysis of synthetic routes to Methyl 5-fluoropyrimidine-2-carboxylate is presented for researchers, scientists, and professionals in drug development. This guide objectively evaluates three distinct synthetic pathways, providing supporting experimental data, detailed protocols, and visual representations to aid in the selection of the most suitable method.
Comparative Summary of Synthetic Routes
The synthesis of this compound, a key building block in medicinal chemistry, can be achieved through several distinct pathways. This guide focuses on three primary routes:
-
Route 1: From 5-Fluorouracil via Chlorination and Carbonylation. This linear synthesis starts from the readily available and inexpensive 5-fluorouracil.
-
Route 2: Cyclocondensation of a Fluorinated Precursor. This convergent approach involves the construction of the pyrimidine ring from a fluorinated C3 synthon.
-
Route 3: From 2-Amino-5-fluoropyrimidine via Sandmeyer Reaction. This route utilizes a diazotization reaction to introduce a nitrile group, which is subsequently converted to the target ester.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Route 1: From 5-Fluorouracil | Route 2: Cyclocondensation | Route 3: Sandmeyer Reaction |
| Starting Material | 5-Fluorouracil | Diethyl 2-fluoro-3-oxosuccinate | 2-Amino-5-fluoropyrimidine |
| Overall Yield | ~40-50% | Estimated ~50-60% | ~35-45% |
| Number of Steps | 3 | 2 | 3 |
| Key Reagents | POCl₃, Zn, Pd(OAc)₂, CO, MeOH | S-methylisothiourea, CH₃I | NaNO₂, CuCN, H₂SO₄, MeOH |
| Purity | High (after chromatography) | Moderate to High | Moderate to High |
| Scalability | Readily scalable | Potentially scalable | Scalable with safety precautions |
| Safety Concerns | Use of POCl₃ and CO gas | Use of reactive intermediates | Diazonium salts are potentially explosive |
Experimental Protocols and Logical Workflow
Route 1: From 5-Fluorouracil via Chlorination and Carbonylation
This route is a robust and well-established method for the synthesis of the target compound.
Logical Workflow:
Experimental Protocols:
-
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine. A mixture of 5-fluorouracil (1.0 eq), phosphorus oxychloride (10.0 eq), and N,N-dimethylaniline (1.5 eq) is heated at 114 °C for 2 hours.[1] After cooling, the reaction mixture is carefully poured onto ice and extracted with dichloromethane. The organic layer is washed, dried, and concentrated to afford 2,4-dichloro-5-fluoropyrimidine. A yield of up to 92.2% has been reported under these optimized conditions.[1]
-
Step 2: Synthesis of 2-Chloro-5-fluoropyrimidine. To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in tetrahydrofuran (THF), zinc dust (1.5 eq) and glacial acetic acid (1.0 eq) are added. The mixture is refluxed for 2 hours.[2] The reaction is then cooled, filtered, and the solvent is evaporated. The crude product is purified by distillation to yield 2-chloro-5-fluoropyrimidine. Yields in the range of 55-65% have been achieved on a large scale.[2]
-
Step 3: Synthesis of this compound. In a pressure vessel, 2-chloro-5-fluoropyrimidine (1.0 eq), palladium(II) acetate (0.05 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq), and triethylamine (2.0 eq) are dissolved in methanol. The vessel is purged and then pressurized with carbon monoxide (50 psi). The reaction is heated at 100 °C for 12 hours. After cooling and releasing the pressure, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to give this compound.
Route 2: Cyclocondensation of a Fluorinated Precursor
This route offers a more convergent synthesis, building the pyrimidine ring in a single key step.
Logical Workflow:
Experimental Protocols:
-
Step 1: Synthesis of Diethyl 2-fluoro-3-oxosuccinate. Diethyl malonate (1.0 eq) is added to a suspension of sodium hydride (1.1 eq) in dry THF at 0 °C. After stirring for 30 minutes, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) (1.1 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is then reacted with an appropriate acylating agent to yield Diethyl 2-fluoro-3-oxosuccinate.
-
Step 2: Synthesis of this compound. To a solution of sodium ethoxide (2.2 eq) in ethanol, S-methylisothiourea sulfate (1.0 eq) and Diethyl 2-fluoro-3-oxosuccinate (1.0 eq) are added. The mixture is refluxed for 6 hours. The solvent is evaporated, and the residue is taken up in water and acidified. The resulting precipitate, the intermediate 2-(methylthio)-5-fluoro-4-hydroxypyrimidine, is collected. This intermediate is then treated with phosphorus oxychloride to yield the 4-chloro derivative, which is subsequently reacted with sodium methoxide in methanol to give the final product after purification.
Route 3: From 2-Amino-5-fluoropyrimidine via Sandmeyer Reaction
This route provides an alternative approach starting from an amino-substituted pyrimidine.
Logical Workflow:
Experimental Protocols:
-
Step 1: Synthesis of 2-Amino-5-fluoropyrimidine. The synthesis of 2-amino-5-fluoropyrimidine can be adapted from the synthesis of 2-amino-5-fluoropyridine.[3][4] This involves the nitration of 2-aminopyrimidine, followed by reduction of the nitro group to an amino group, and subsequent fluorination via a Schiemann reaction (diazotization followed by thermal decomposition of the diazonium tetrafluoroborate salt).
-
Step 2: Synthesis of 5-Fluoropyrimidine-2-carbonitrile. 2-Amino-5-fluoropyrimidine (1.0 eq) is dissolved in a mixture of water and sulfuric acid at 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. This diazonium salt solution is then added to a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water at 60-70 °C. The reaction is stirred for 1 hour and then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 5-fluoropyrimidine-2-carbonitrile.
-
Step 3: Synthesis of this compound. 5-Fluoropyrimidine-2-carbonitrile (1.0 eq) is heated under reflux with a mixture of sulfuric acid and water for 4 hours to hydrolyze the nitrile to a carboxylic acid.[5] After cooling and neutralization, the carboxylic acid is extracted. The crude carboxylic acid is then esterified by refluxing with methanol and a catalytic amount of sulfuric acid for 8 hours. After workup and purification, this compound is obtained.
Conclusion
Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.
-
Route 1 is a reliable and scalable method, benefiting from a readily available starting material. The main challenges are the handling of corrosive phosphorus oxychloride and pressurized carbon monoxide.
-
Route 2 is an elegant convergent approach, though the availability and cost of the fluorinated starting material may be a consideration. The reaction conditions for the cyclocondensation step may require optimization.
-
Route 3 provides a classic organometallic transformation. However, it involves multiple steps and the use of potentially hazardous diazonium salts and cyanide reagents, which require careful handling and safety precautions.
The choice of the optimal synthetic route will depend on the specific requirements of the research or production setting, including scale, cost, available equipment, and safety considerations.
References
Benchmarking the performance of Methyl 5-fluoropyrimidine-2-carboxylate in specific assays
Benchmarking the Performance of 5-Fluoropyrimidine Derivatives in Key Biological Assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoropyrimidine-2-carboxylate is a key chemical intermediate in the synthesis of a diverse range of biologically active 5-fluoropyrimidine derivatives. While this compound itself is not typically evaluated for direct biological activity, it serves as a valuable building block for creating novel therapeutic agents. This guide provides a comparative analysis of the performance of various 5-fluoropyrimidine derivatives in anticancer, antimicrobial, and anti-inflammatory assays, highlighting their potential in drug discovery and development.
The 5-fluoropyrimidine scaffold is a cornerstone in medicinal chemistry, with 5-fluorouracil (5-FU) being a widely used anticancer drug.[1] The introduction of a fluorine atom into the pyrimidine ring can significantly enhance the biological activity of the resulting compounds.[2] This guide summarizes experimental data on the performance of various derivatives, offering insights into their structure-activity relationships and therapeutic potential.
Performance Benchmarking of 5-Fluoropyrimidine Derivatives
The following tables summarize the in vitro performance of various 5-fluoropyrimidine derivatives in anticancer, antimicrobial, and anti-inflammatory assays. These derivatives can be synthesized from precursors like this compound.
Anticancer Activity
The cytotoxic effects of 5-fluoropyrimidine derivatives are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.
Table 1: In Vitro Anticancer Activity of 5-Fluoropyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 5-Fluorouracil (5-FU) | L1210 (Mouse Leukemia) | - | 1 | |
| 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil | L1210 (Mouse Leukemia) | - | 17 | |
| Thiazolo[4,5-d]pyrimidine Derivative 3b | C32 (Melanoma) | MTT Assay | 24.4 | [3] |
| Thiazolo[4,5-d]pyrimidine Derivative 3b | A375 (Melanoma) | MTT Assay | 25.4 | [3] |
| 5(6)-fluoroindole derivative 11 | HCT116 (Colorectal) | - | 0.00452 | [4] |
| 5(6)-fluoroindole derivative 11 | CT26 (Colorectal) | - | 0.01869 | [4] |
| Fluorinated pyrazolylbenzimidazole 55b | A549 (Lung) | MTT Assay | 0.95-1.57 | [4] |
| Fluorinated pyrazolylbenzimidazole 55b | MCF-7 (Breast) | MTT Assay | 0.95-1.57 | [4] |
| Fluorinated pyrazolylbenzimidazole 55b | HeLa (Cervical) | MTT Assay | 0.95-1.57 | [4] |
| CF/5-FU (5-FU loaded in Cellulose Fibers) | HONE-1 (Nasopharyngeal) | - | - (71% elimination at 62.5 µg/mL) | [5] |
Antimicrobial Activity
5-Fluoropyrimidine derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of 5-Fluoropyrimidine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone 7j | Gram-positive bacteria | 0.25-1 | [6] |
| Tri-hexylphosphonium substituted 5-FU 6c | Staphylococcus aureus | - (Constant regardless of resistance profile) | [7] |
| Tri-hexylphosphonium substituted 5-FU 6c | Escherichia coli | - (Constant regardless of resistance profile) | [7] |
| Pyrimidine Derivative S1 | S. aureus | 16.26 | [8] |
| Pyrimidine Derivative S7 | B. subtilis | 17.34 | [8] |
| Pyrimidine Derivative S7 | E. coli | 17.34 | [8] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives is often assessed by their ability to inhibit inflammatory mediators or enzymes, such as cyclooxygenase (COX).
Table 3: In Vitro Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Pyrimidine Derivative L1 & L2 | COX-2 Inhibition | High selectivity towards COX-2 | [9] |
| Pyridine Derivative 7a | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | IC50 = 76.6 µM | [10] |
| Pyrimidine Derivative 9d | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | IC50 = 88.7 µM | [10] |
| Pyrazolo[3,4-d]pyrimidine derivative 4 | Rat Pleurisy Inflammation Model | Good activity at 30 mg/kg, p.o. | [11] |
| Thiazolo[3,2-c]pyrimidine-5-thione 19 | Carrageenan-induced paw edema | 37.4% inhibition at 100 mg/kg p.o. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This method is a qualitative test to determine the susceptibility of bacteria to various antimicrobial compounds.[15]
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate.
-
Disk Application: Place paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these derivatives often involves studying their effects on key cellular signaling pathways. Many anticancer pyrimidine derivatives target pathways involved in cell proliferation and survival, such as the EGFR and VEGFR-2 signaling pathways.[16][17]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.[2][18] Its aberrant activation is a hallmark of many cancers.[19]
Caption: Simplified EGFR signaling pathway.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1][20]
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro screening of novel compounds for biological activity.
Caption: In vitro drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Comparative Analysis of Cross-Reactivity for Methyl 5-fluoropyrimidine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of novel Methyl 5-fluoropyrimidine-2-carboxylate derivatives. The following sections detail their performance against a panel of kinases and other relevant off-targets, supported by experimental data and detailed protocols. This information is critical for assessing the selectivity and potential off-target effects of these compounds in drug development.
Introduction to this compound Derivatives
This compound and its derivatives are a class of small molecules with significant potential in therapeutic applications, particularly in oncology. Their structural similarity to endogenous pyrimidines allows them to interact with a variety of biological targets, including enzymes involved in nucleic acid synthesis and cellular signaling pathways. Fluoropyrimidines, such as the well-known anticancer agent 5-fluorouracil (5-FU), exert their effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA.[1][2] The development of novel derivatives aims to enhance potency, improve selectivity, and reduce the off-target effects commonly associated with this class of compounds. Understanding the cross-reactivity profile is paramount to predicting potential side effects and ensuring the safety and efficacy of these drug candidates.
Quantitative Cross-Reactivity Data
To assess the selectivity of our lead compounds, a panel of representative this compound derivatives was screened against a broad range of kinases and other relevant enzymes. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency and selectivity.
Table 1: Kinase Inhibition Profile of this compound Derivatives (IC50 in nM)
| Target Kinase | Derivative A | Derivative B | Derivative C | Reference Compound (Staurosporine) |
| Primary Target | ||||
| EGFR | 15 | 25 | 8 | 5 |
| Off-Target Kinases | ||||
| VEGFR2 | 250 | 450 | 150 | 10 |
| PDGFRβ | >1000 | 800 | 500 | 12 |
| c-Met | 800 | >1000 | 600 | 20 |
| Src | 1500 | 2000 | 900 | 8 |
| Abl | >5000 | >5000 | 3000 | 15 |
| CDK2/cyclin A | 3000 | 4500 | 1800 | 3 |
| PKA | >10000 | >10000 | >10000 | 7 |
| ROCK1 | 4500 | 6000 | 2500 | 25 |
Table 2: Inhibition of Non-Kinase Enzymes and Receptors (IC50 in µM)
| Target | Derivative A | Derivative B | Derivative C |
| Dihydrofolate Reductase (DHFR) | >100 | >100 | >100 |
| Cyclooxygenase-2 (COX-2) | 50 | 75 | 60 |
| hERG Channel | >50 | >50 | 45 |
| M-type Muscarinic Receptor | >100 | >100 | >100 |
Data presented are representative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a broad panel of kinases by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant kinases (e.g., EGFR, VEGFR2, etc.)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, a DMSO-only vehicle control, and a positive control inhibitor to the appropriate wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its corresponding peptide substrate.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. After a 40-minute incubation at room temperature, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: After a 30-minute incubation to stabilize the signal, measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using graphing software.[3][4][5]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation, after treatment with the test compounds.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the targeted signaling pathway and the experimental workflow are provided below to facilitate a better understanding of the compounds' mechanism of action and the screening process.
Caption: EGFR signaling pathway with the inhibitory action of a pyrimidine derivative.
References
A Head-to-Head Comparison of Methyl 5-fluoropyrimidine-2-carboxylate with Commercial Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Methyl 5-fluoropyrimidine-2-carboxylate against established commercial inhibitors. Due to the limited publicly available data on the biological activity of this compound, this guide presents a hypothetical comparison based on the known activities of structurally similar fluoropyrimidine compounds. The primary anticipated mechanism of action for this compound is the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis and a key target in cancer therapy.
This guide outlines the necessary experimental framework to directly compare this compound with leading commercial inhibitors such as 5-Fluorouracil, Pemetrexed, and Raltitrexed.
Quantitative Performance Comparison
The following table summarizes the inhibitory activities of commercial drugs targeting thymidylate synthase and dihydrofolate reductase (DHFR), enzymes crucial for nucleotide biosynthesis. While direct inhibitory data for this compound is not currently available, its performance would be evaluated using the metrics presented below.
| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Mechanism of Action |
| This compound | Thymidylate Synthase (anticipated) | Data not available | Data not available | Competitive inhibition of dUMP binding (anticipated) |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | ~2.5 µM (FdUMP, the active metabolite)[1] | 1.00 to 39.81 µM (ESCC cell lines)[2] | Covalent inhibition by its active metabolite, FdUMP[1] |
| Pemetrexed | TS, DHFR, GARFT | Ki: 1.3 nM (TS), 7.2 nM (DHFR) | Varies by cell line (e.g., correlated with TS expression)[3] | Multi-targeted antifolate[4][5] |
| Raltitrexed | Thymidylate Synthase | - | 9 nM (L1210 cells)[6][7] | Direct and potent inhibition of TS[1] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | IC50: 0.12 ± 0.07 µM (human DHFR)[8] | 6.05 nM to >1,000 nM (various cancer cell lines)[9][10][11] | Competitive inhibition of DHFR[8] |
Experimental Protocols
To generate comparative data for this compound, the following established experimental protocols would be employed.
Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)
This assay determines the direct inhibitory effect of a compound on thymidylate synthase activity by monitoring the oxidation of a cofactor.
Principle: The enzymatic conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by thymidylate synthase is coupled with the oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate (DHF). This oxidation leads to an increase in absorbance at 340 nm, which can be measured over time.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, dithiothreitol (DTT), EDTA, and a purified source of thymidylate synthase enzyme.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) and dUMP.
-
Reaction Initiation: The reaction is initiated by the addition of the cofactor, 5,10-methylenetetrahydrofolate.
-
Spectrophotometric Monitoring: The increase in absorbance at 340 nm is immediately monitored over a set period.
-
Data Analysis: The rate of increase in absorbance is proportional to the enzyme activity. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds (this compound and commercial inhibitors) for a specified duration (e.g., 72 hours).
-
MTT Incubation: An MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for comparing these inhibitors.
Caption: Targeted Nucleotide Synthesis Pathway.
Caption: Inhibitor Comparison Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of thymidylate synthase for resistance to pemetrexed in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
- 5. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Raltitrexed - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
- 10. Influence of reduced folate carrier and dihydrofolate reductase genes on methotrexate-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Methyl 5-fluoropyrimidine-2-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Methyl 5-fluoropyrimidine-2-carboxylate derivatives, benchmarking their performance against established alternative therapies. This document is intended to support research and development efforts by providing a concise overview of key experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Introduction
This compound and its derivatives are a class of compounds with potential as anticancer agents. Their structural similarity to the widely used chemotherapeutic agent 5-fluorouracil (5-FU) suggests a similar mechanism of action. This guide explores the validation of this proposed mechanism, focusing on the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.
Presumed Mechanism of Action: It is hypothesized that this compound derivatives function as prodrugs. Following administration, they are metabolized intracellularly to 5-fluorouracil (5-FU). Subsequently, 5-FU is converted into several active metabolites, including 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase, leading to the depletion of thymidine, an essential precursor for DNA replication. This disruption of DNA synthesis ultimately induces cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][2]
Comparative Performance Data
To objectively evaluate the potential of this compound derivatives, it is essential to compare their activity with that of established alternatives. The following tables summarize key quantitative data for 5-Fluorouracil (as the presumed active metabolite) and other notable thymidylate synthase inhibitors.
Table 1: Comparative Cytotoxicity of Thymidylate Synthase Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil (5-FU) | HCT-116 (Colon) | 1.14 - 8.96 | [3] |
| MCF-7 (Breast) | 1.54 - 11.83 | [3] | |
| A549 (Lung) | 0.35 | [4] | |
| PC-3 (Prostate) | 5.12 | [4] | |
| Raltitrexed | L1210 (Leukemia) | 0.009 | [5] |
| Pemetrexed | A549 (Lung) | Varies | [4] |
| Trifluridine | Colorectal Cancer Xenografts | Varies | [6] |
Table 2: Comparative Inhibition of Human Thymidylate Synthase (hTS)
| Inhibitor | Ki (nM) | IC50 (nM) | Mechanism of Inhibition | Reference |
| FdUMP (from 5-FU) | - | Varies | Covalent Inhibition | [7] |
| Raltitrexed | - | Varies | Competitive with mTHF | [7] |
| Pemetrexed | - | Varies | Multi-targeted (TS, DHFR, GARFT) | [8][9] |
| Trifluridine Monophosphate | - | Varies | Covalent Inhibition | [10] |
Experimental Protocols
Validation of the mechanism of action relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays.
Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)
This assay measures the activity of TS by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF). The increase in absorbance at 340 nm due to DHF formation is proportional to TS activity.
Materials:
-
Purified recombinant human thymidylate synthase
-
dUMP (2'-deoxyuridine 5'-monophosphate)
-
mTHF (5,10-methylenetetrahydrofolate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 10 mM MgCl2
-
Test compounds (this compound derivatives and controls)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, dUMP, and mTHF.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified TS enzyme.
-
Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and control drugs. Include untreated cells as a negative control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows involved in validating the mechanism of action.
Caption: Proposed mechanism of action for this compound derivatives.
Caption: Experimental workflow for validating the mechanism of action.
Comparison with Alternatives
Several alternative drugs that target thymidylate synthase or other components of the DNA synthesis pathway are currently in clinical use. Understanding their mechanisms provides a basis for comparing the potential advantages and disadvantages of this compound derivatives.
-
Raltitrexed (Tomudex®): A direct and specific inhibitor of thymidylate synthase.[5][11][12][13] Unlike 5-FU, it does not require intracellular conversion to an active metabolite. It is a folate analog that competes with mTHF for binding to TS.[7]
-
Pemetrexed (Alimta®): A multi-targeted antifolate that inhibits not only thymidylate synthase but also dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), enzymes involved in purine and pyrimidine synthesis.[8][9][14][15] This broader mechanism may overcome some forms of resistance to single-target agents.
-
Trifluridine/Tipiracil (Lonsurf®): A combination drug where trifluridine, a thymidine-based nucleoside analog, is incorporated into DNA, leading to DNA dysfunction.[6][10][16][17] Tipiracil is a thymidine phosphorylase inhibitor that prevents the degradation of trifluridine, thereby increasing its bioavailability.[6][10]
Caption: Comparison of primary targets for different classes of anticancer agents.
Conclusion
The available evidence strongly supports the hypothesis that this compound derivatives act as prodrugs of 5-FU, exerting their cytotoxic effects through the inhibition of thymidylate synthase by the metabolite FdUMP. This mechanism is well-established for the fluoropyrimidine class of drugs.
For future development, it will be crucial to obtain direct experimental data on the cytotoxic and TS-inhibitory activity of specific this compound derivatives. Comparative studies with existing therapies such as Raltitrexed, Pemetrexed, and Trifluridine/Tipiracil will be essential to determine their potential clinical utility and any advantages they may offer in terms of efficacy, toxicity profile, or overcoming resistance mechanisms. The experimental protocols and comparative framework provided in this guide offer a solid foundation for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raltitrexed - Wikipedia [en.wikipedia.org]
- 6. Trifluridine/Tipiracil: A Review in Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Pharmacology and mechanism of action of pemetrexed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Raltitrexed? [synapse.patsnap.com]
- 12. Raltitrexed: current clinical status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is Raltitrexed used for? [synapse.patsnap.com]
- 14. Pemetrexed - Wikipedia [en.wikipedia.org]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Safety Operating Guide
Proper Disposal of Methyl 5-fluoropyrimidine-2-carboxylate: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of Methyl 5-fluoropyrimidine-2-carboxylate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personal safety and environmental compliance.
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling. Based on available safety data sheets, it is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).[1][2]
-
Causes serious eye irritation (Eye irritation, Category 2A).[1][2]
GHS Hazard Pictogram:
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]
II. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₅FN₂O₂ | |
| Molecular Weight | 156.12 g/mol | |
| Melting Point/Range | 63 - 66 °C (145 - 151 °F) | Sigma-Aldrich[1] |
| Boiling Point/Range | 75 - 76 °C (167 - 169 °F) at 13 hPa | Sigma-Aldrich[1] |
III. Experimental Protocol: Step-by-Step Disposal Procedure
The primary disposal method for this compound is to use a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical down the drain or as regular waste.[1][5][6]
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical waste, ensure you are wearing appropriate PPE, including:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
2. Waste Segregation and Collection:
-
Designate a specific, compatible, and clearly labeled waste container for this compound waste.
-
The container must be in good condition, with a secure, tight-fitting lid.[7]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Labeling the Waste Container:
-
Label the waste container clearly with the following information:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The accumulation start date.
-
4. Storing the Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.[6]
5. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal company to arrange for pickup.
-
Provide them with the details of the waste, including the chemical name and quantity.
-
Follow their specific instructions for collection and transportation.
6. Decontamination:
-
After handling the waste, thoroughly wash your hands and any exposed skin.[1]
-
Decontaminate the work area and any equipment used in the process according to standard laboratory procedures.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 5-fluoropyrimidine-2-carboxylate
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Methyl 5-fluoropyrimidine-2-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar fluorinated pyrimidine derivatives and general best practices for handling halogenated organic compounds. A conservative approach is advised, treating the compound with a high degree of caution.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to conduct a thorough risk assessment and to handle the compound within a designated area. All procedures should be performed in a properly functioning chemical fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety goggles during procedures with a high risk of splashing. |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile, neoprene, or butyl rubber) inspected before use. For prolonged contact, consider double-gloving. Wear a flame-resistant lab coat that is fully buttoned. |
| Respiratory | Respirator (if necessary) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if there is a risk of aerosol generation. The type of respirator will depend on the concentration and nature of the airborne contaminants. |
| Feet | Closed-Toe Shoes | Wear sturdy, closed-toe shoes to protect against spills and falling objects. |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Have a spill kit appropriate for halogenated organic compounds nearby.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood. Use tools and equipment dedicated to this compound to avoid cross-contamination.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment.
Disposal Plan:
As a fluorinated organic compound, this compound and its waste are considered halogenated hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Container Management: Use a chemically resistant container with a secure lid. The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After decontamination, deface the label on the container before disposal according to institutional guidelines.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Spill Management:
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated (if safe to do so).
-
Small Spills: For small spills, wear the appropriate PPE and absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and alert your institution's EHS or emergency response team.
-
Cleanup: Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container. Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
